molecular formula C7H6Br2 B049343 4-Bromobenzyl bromide CAS No. 589-15-1

4-Bromobenzyl bromide

Cat. No.: B049343
CAS No.: 589-15-1
M. Wt: 249.93 g/mol
InChI Key: YLRBJYMANQKEAW-UHFFFAOYSA-N
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Description

4-Bromobenzyl bromide is a high-value, bifunctional aromatic reagent that serves as a critical building block in advanced organic synthesis and drug discovery research. This compound features two distinct and reactive bromine sites: a benzyl bromide, which is highly reactive in SN2 substitutions, and an aromatic bromide, which is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This unique duality allows researchers to sequentially functionalize the molecule, making it an indispensable linker for constructing complex molecular architectures. Its primary applications include the synthesis of pharmaceutical intermediates, the development of ligands for catalysis, and the creation of monomers for polymers and advanced materials science. In medicinal chemistry, it is frequently employed to introduce the 4-bromobenzyl moiety, a common pharmacophore, into potential therapeutic agents targeting a range of diseases. As a highly electrophilic compound, it should be handled under inert conditions to prevent hydrolysis. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-(bromomethyl)benzene
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InChI

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YLRBJYMANQKEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
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DSSTOX Substance ID

DTXSID5044445
Record name 4-Bromobenzyl bromide
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Molecular Weight

249.93 g/mol
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Physical Description

Solid with an agreeable aromatic odor; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name p-Bromobenzyl bromide
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CAS No.

589-15-1
Record name 4-Bromobenzyl bromide
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Record name p-Bromobenzyl bromide
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Record name 4-Bromobenzyl bromide
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Record name Benzene, 1-bromo-4-(bromomethyl)-
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Record name 4-Bromobenzyl bromide
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Record name α,4-dibromotoluene
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Record name P-BROMOBENZYL BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 4-bromobenzyl bromide, a vital reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical characteristics, experimental protocols for their determination, and relevant logical workflows.

Introduction

This compound, with the CAS number 589-15-1, is a disubstituted benzene (B151609) derivative featuring both a bromine atom and a bromomethyl group at the para position.[1] This dual reactivity makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science products.[1][2] The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide allows for various cross-coupling reactions.[2] A thorough understanding of its physical properties is essential for its effective use and handling in a laboratory setting.

Physicochemical Properties

The physical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₆Br₂[1][3]
Molecular Weight 249.93 g/mol [4]
Appearance White to off-white or pale cream crystalline solid/powder.[1][3][5][1][3][5]
Odor Faint, agreeable aromatic odor; pungent.[1][5][6][1][5][6]
Melting Point 60-64 °C[1][3][7][8][9][10][11][12]
Boiling Point 115-124 °C at 12 mmHg[1][7][8][9][10][12][13]
Density 1.849 g/cm³ (estimate); 1.9 ± 0.1 g/cm³[1]
Refractive Index 1.6066 (estimate)[1][9][10]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Water Insoluble, may decompose.[5][13][5][13]
Organic Solvents Soluble in ethanol (B145695) and ether.[5][5]
Purification Solvent Crystallized from ethanol.[10][10]

Table 3: Spectroscopic Data Identifiers

Spectroscopic TechniqueAvailabilitySource(s)
¹H NMR Data available.[1][4][14]
¹³C NMR Data available.[1]
Infrared (IR) Data available (KBr disc, liquid film, nujol mull).[1][1][4]
Mass Spectrometry (MS) Data available.[4][15]
Raman Spectroscopy Data available.[1][4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols applicable to solid organic compounds.

The melting point is a crucial indicator of purity for a crystalline solid.[16]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[16][17]

  • Capillary tubes (sealed at one end)[16]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.[17]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[18][19]

  • Place the capillary tube into the heating block of the melting point apparatus.[16]

  • Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.[16]

  • In a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

  • Then, decrease the heating rate to 1-2°C per minute.[17]

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).[16][19] The melting point range is T₁-T₂. For a pure sample, this range is typically narrow (0.5-1.0°C).[16]

As this compound's boiling point is given at reduced pressure, a standard distillation or micro boiling point determination under vacuum is appropriate. The following is a micro-scale method.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with high-boiling oil)[20]

  • Vacuum source and manometer

Procedure:

  • Place a small amount of liquid this compound (melted if solid) into the fusion tube.

  • Invert a capillary tube (sealed end up) into the fusion tube.[21]

  • Attach the fusion tube to a thermometer and place the assembly in a heating bath, ensuring the sample is level with the thermometer bulb.[21]

  • Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 12 mmHg).

  • Heat the bath slowly and uniformly.[21]

  • Observe the capillary tube. A stream of bubbles will emerge as the liquid boils.[21]

  • Note the temperature when a rapid and continuous stream of bubbles emerges. This is the boiling point at the recorded pressure.[21]

A qualitative assessment of solubility is performed to understand the compound's polarity.[22]

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • Various solvents (e.g., water, ethanol, ether, hexane)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[23]

  • Add 0.75 mL of the chosen solvent in portions.[23]

  • After each addition, shake the tube vigorously for 10-20 seconds.[22]

  • Observe if the solid dissolves completely. If it dissolves, the compound is soluble in that solvent. If it remains undissolved, it is insoluble.[22]

  • Record observations for each solvent tested. Note any reactions, such as decomposition in water.[13]

Workflow and Process Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows related to this compound.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 4-Bromotoluene (p-Bromotoluene) reaction Free-Radical Bromination start->reaction reagents Bromine (Br₂) + Radical Initiator (UV light) reagents->reaction crude_product Crude this compound in Solvent (e.g., CCl₄) reaction->crude_product Reaction Mixture wash_water Wash with Ice-Water crude_product->wash_water wash_bicarb Wash with cold aq. NaHCO₃ Solution wash_water->wash_bicarb dry Dry with MgSO₄ wash_water->dry Organic Layer wash_bicarb->wash_water Final Water Wash evaporation Evaporate Solvent (in vacuo) dry->evaporation crystallization Crystallize from Ethanol evaporation->crystallization Crude Solid final_product Pure this compound crystallization->final_product

Caption: Synthesis and purification workflow for this compound.[6][24]

Physical_Property_Determination compound Sample: This compound visual Visual Inspection (Color, Form) compound->visual odor Odor Assessment compound->odor mp Melting Point Determination compound->mp bp Boiling Point (Reduced Pressure) compound->bp solubility Solubility Tests (Various Solvents) compound->solubility nmr NMR (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms

References

4-Bromobenzyl bromide chemical structure and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromobenzyl Bromide: Chemical Structure and Reactivity

Introduction

This compound (α,4-dibromotoluene) is a bifunctional aromatic organic compound that serves as a critical and versatile building block in modern organic synthesis. Its utility in the fields of medicinal chemistry, agrochemicals, and materials science stems from its unique dual reactivity. The molecule possesses two distinct bromine substituents: a highly reactive benzylic bromide and a more stable aromatic bromide.[1][2] This structural feature allows for selective and sequential functionalization, making it an invaluable reagent for constructing complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and detailed experimental protocols for its key transformations.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with a bromine atom at the para-position (C4) and a bromomethyl group at the C1 position. The benzylic bromine is attached to an sp³-hybridized carbon, while the aromatic bromine is attached to an sp²-hybridized carbon, a distinction that governs their differing reactivities.[2][4]

alt text

Structure Identifiers

Identifier Value
IUPAC Name 1-bromo-4-(bromomethyl)benzene[5]
CAS Number 589-15-1[5]
Molecular Formula C₇H₆Br₂[5][6]
SMILES BrCc1ccc(Br)cc1

| InChI Key | YLRBJYMANQKEAW-UHFFFAOYSA-N |

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized below. Note that the melting point can vary based on the purity of the sample.

Table of Properties

Property Value Source(s)
Molecular Weight 249.93 g/mol [5]
Appearance Off-white to light yellow crystalline solid [1][6]
Melting Point 60 - 64 °C [1][6]
Boiling Point 115 - 124 °C @ 12 mmHg [1][6]

| Solubility | Soluble in organic solvents; decomposes in water |[6] |

Chemical Reactivity and Signaling Pathways

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-bromine bonds.

  • Benzylic Bromide (C-CH₂-Br): This site is highly susceptible to nucleophilic substitution. The C(sp³)-Br bond is weaker than the C(sp²)-Br bond, and the benzylic position can stabilize both the transition state in an Sₙ2 reaction and a carbocation intermediate in an Sₙ1 reaction through resonance with the aromatic ring.[4][7] Consequently, it readily reacts with a wide range of nucleophiles (amines, alkoxides, thiols, carbanions) under relatively mild conditions.[3]

  • Aromatic Bromide (Ar-Br): The bromine atom directly attached to the benzene ring is significantly less reactive towards classical nucleophilic substitution due to the strength of the sp² C-Br bond and delocalization of the halogen's lone pairs into the ring, giving the bond partial double-bond character.[2][8] However, this site is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[1]

This differential reactivity allows for a two-step, selective functionalization pathway, as illustrated below.

G cluster_0 Reactivity of this compound A This compound B Benzylic Substitution Product (Aryl Bromide Intact) A->B Step 1: Nucleophilic Substitution (e.g., Sₙ2 with Nu⁻) - Mild Conditions C Cross-Coupling Product (Benzylic Group Intact) A->C Step 1: Cross-Coupling (e.g., Suzuki with R-B(OH)₂) - Pd Catalyst, Base D Difunctionalized Product B->D Step 2: Cross-Coupling (e.g., Suzuki) - Pd Catalyst, Base C->D Step 2: Nucleophilic Substitution (e.g., Sₙ2) - Nucleophile, Base

Caption: Orthogonal functionalization pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound. These are representative protocols and may require optimization based on specific substrates and laboratory conditions.

Nucleophilic Substitution: Synthesis of N-(4-bromobenzyl)aniline

This protocol describes a typical Sₙ2 reaction at the benzylic position.

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (B41778) (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in 30 mL of acetonitrile (B52724).

  • Substrate Addition: To the stirring suspension, add a solution of this compound (1.05 eq) dissolved in 15 mL of acetonitrile dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and rinse with acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from ethanol/water to yield the final product.

G start Start: Reagents in Flask reagents Dissolve Aniline & K₂CO₃ in Acetonitrile start->reagents add_substrate Add this compound Solution Dropwise reagents->add_substrate reflux Heat to Reflux (82°C) Monitor by TLC (2-4h) add_substrate->reflux workup Cool, Filter Solids, Concentrate Filtrate reflux->workup extract Dissolve in EtOAc Perform Aqueous Washes (Acid, Base, Brine) workup->extract purify Dry (MgSO₄), Filter, Concentrate in vacuo extract->purify end End: Purified Product purify->end G start Start: Inert Atmosphere alkoxide Add 4-Nitrophenol & NaH to Anhydrous DMF at 0°C (Alkoxide Formation) start->alkoxide add_substrate Add this compound in DMF Dropwise at 0°C alkoxide->add_substrate react Warm to RT, Stir 4-6h Monitor by TLC add_substrate->react quench Quench with Ice-Water Precipitate Forms react->quench isolate Collect Solid by Vacuum Filtration quench->isolate purify Wash Solid with Water and Cold Ethanol isolate->purify end End: Purified Ether purify->end G start Start: Flame-Dried Glassware under Inert Atmosphere activate Activate Mg Turnings with Iodine start->activate initiate Add Anhydrous THF and ~10% of this compound Solution activate->initiate formation Add Remaining Bromide Solution Dropwise to Maintain Gentle Reflux initiate->formation Observe for initiation (Bubbling, Color Change) complete Stir at RT for 30-60 min formation->complete end End: Grignard Reagent Ready for Use complete->end

References

An In-depth Technical Guide to 4-Bromobenzyl Bromide (CAS: 589-15-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzyl bromide (CAS number 589-15-1), a versatile bifunctional reagent crucial in modern organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, reactivity, and key applications in the pharmaceutical, agrochemical, and material science sectors. Safety and handling protocols are also extensively covered. The information is presented to support researchers and professionals in leveraging the unique synthetic utility of this compound.

Chemical and Physical Properties

This compound, also known as α,4-dibromotoluene, is a white to off-white solid at room temperature.[1][2] Its structure features a benzyl (B1604629) bromide moiety, which is highly susceptible to nucleophilic substitution, and a bromine atom on the phenyl ring, providing a site for cross-coupling reactions.[3] This dual reactivity makes it a valuable building block in complex molecular synthesis.[3][4]

PropertyValueReferences
CAS Number 589-15-1[5][6]
Molecular Formula C₇H₆Br₂[5][6]
Molecular Weight 249.93 g/mol [5][6]
Appearance Off-white to beige solid[1][2]
Melting Point 60 - 64 °C[1][2]
Boiling Point 115 - 124 °C @ 12 mmHg[2][7]
Purity ≥ 98%[8]
InChI Key YLRBJYMANQKEAW-UHFFFAOYSA-N[4][8]
Canonical SMILES C1=CC(=CC=C1CBr)Br[5][9]

Spectroscopic Data

Spectroscopic analysis is essential for the verification of this compound's identity and purity.

Spectroscopy Data References
¹H NMR Characteristic shifts for benzyl protons are observed around δ 4.5–5.0 ppm.[4][10]
¹³C NMR Data available for substitution patterns.[4]
Mass Spectrometry Used to validate the molecular weight.[4][11]
Infrared (IR) Spectral data is available for functional group identification.[11]

Synthesis and Experimental Protocols

A common method for the preparation of this compound is the radical bromination of 4-bromotoluene (B49008).[12]

Experimental Protocol: Synthesis of this compound[13]
  • Reaction Setup: Dissolve 0.2 moles of 4-bromotoluene in a five-fold volume of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The tip of the dropping funnel should be below the liquid surface to minimize bromine loss.

  • Bromination: Heat the mixture to boiling. Irradiate the flask with a 500-watt photolamp. Add 0.205 moles of dry elemental bromine dropwise. The rate of addition should be controlled so that the condensate from the reflux condenser remains nearly colorless. The reaction typically takes 30 minutes to 2 hours.

  • Work-up: After the reaction is complete, stop the irradiation and cool the solution. Wash the solution rapidly with ice-water, followed by an ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.

  • Isolation and Purification: Dry the organic layer with magnesium sulfate (B86663) and evaporate the solvent in vacuo. The resulting residue is purified by crystallization from ethanol, yielding this compound.

G Experimental Workflow: Synthesis of this compound A 1. Dissolve 4-bromotoluene in dry CCl4 B 2. Heat to boiling and irradiate with a photolamp A->B C 3. Add bromine dropwise B->C D 4. Reaction Monitoring (condensate color) C->D E 5. Cool the reaction mixture D->E F 6. Aqueous Work-up (H2O, NaHCO3, H2O) E->F G 7. Dry with MgSO4 F->G H 8. Evaporate solvent G->H I 9. Crystallize from ethanol H->I J Product: this compound I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reactivity and Applications

The dual reactivity of this compound makes it a highly versatile reagent in organic synthesis.[3] The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the aryl bromide can participate in various cross-coupling reactions.[3][4]

G Reactivity of this compound cluster_0 Nucleophilic Substitution at Benzylic Position cluster_1 Cross-Coupling at Aryl Position A This compound C Substituted Product (4-Bromobenzyl-Nu) A->C SN2 Reaction B Nucleophile (Nu-) B->C D This compound F Coupled Product D->F Pd-catalyzed (e.g., Suzuki) E Coupling Partner (e.g., R-B(OH)2) E->F

Caption: Diagram showing the dual reactivity of this compound.

This compound serves as a critical intermediate in the synthesis of a wide range of molecules with applications in:

  • Pharmaceuticals: It is used in the synthesis of bioactive compounds, including potential anti-cancer agents, antivirals, and drugs targeting the central nervous system.[1][3][13]

  • Agrochemicals: this compound is a precursor for novel pesticides and herbicides with improved efficacy.[1][3]

  • Material Science: It is incorporated into polymers and functional materials to impart specific properties.[1][3]

  • Organic Synthesis: It is widely used for introducing the 4-bromobenzyl group into various organic scaffolds.[3][13] It is also used to prepare various amines and for the identification of aromatic carboxylic acids.[6][14]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[7][13]

HazardDescriptionPrecautionary MeasuresReferences
Corrosivity Causes severe skin burns and eye damage.Wear protective gloves, clothing, eye, and face protection. Work in a well-ventilated area or under a fume hood.[2][7][15]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust, vapor, mist, or gas.[2][15]
Lachrymator Substance which increases the flow of tears.Use in a well-ventilated area and wear eye protection.[7][16]
Incompatibilities Bases, amines, alcohols, oxidizing agents, and metals.Store away from incompatible materials.[2][7]
First Aid Measures[2][7][17]
  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and shoes. Immediately flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep in a corrosives area.[2][7][16]

  • Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[7]

Conclusion

This compound is a cornerstone reagent in synthetic chemistry, offering a gateway to a vast array of complex molecules. Its predictable reactivity and commercial availability make it an invaluable tool for researchers in drug discovery, agrochemical development, and material science. Adherence to strict safety protocols is paramount when handling this compound to mitigate its hazardous properties. This guide provides the foundational knowledge required for the safe and effective utilization of this compound in a research and development setting.

References

4-Bromobenzyl bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromobenzyl Bromide for Researchers and Drug Development Professionals

Introduction

This compound, also known as α,p-dibromotoluene, is a bifunctional aromatic compound widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive benzyl (B1604629) bromide group and a more stable aryl bromide, makes it a versatile building block for the synthesis of complex molecular architectures. The benzyl bromide moiety is highly susceptible to nucleophilic substitution (SN2) reactions, while the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This dual reactivity allows for sequential and site-selective functionalization, rendering it an invaluable reagent in the development of pharmaceutical intermediates and novel chemical entities.[1][2] This guide provides core data, physicochemical properties, and a representative experimental workflow for its application in synthetic chemistry.

Core Properties and Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety considerations.

PropertyValueSource
Molecular Formula C₇H₆Br₂PubChem[3], ChemicalBook[4]
Molecular Weight 249.93 g/mol PubChem[3], Pharmaffiliates[5], Sigma-Aldrich[6]
CAS Number 589-15-1ChemicalBook[4], Sigma-Aldrich[2]
Appearance Coarse Crystalline SolidChemicalBook[4]
Melting Point 62-64 °C (lit.)Sigma-Aldrich[2]
Synonyms 1-Bromo-4-(bromomethyl)benzene, p-Bromobenzyl bromide, alpha,p-DibromotoluenePubChem[3], Sigma-Aldrich[2]

Experimental Protocols: Suzuki Cross-Coupling

The following protocol details a representative Suzuki cross-coupling reaction, a cornerstone of modern drug discovery, using this compound to synthesize a biaryl compound. This reaction selectively functionalizes the aryl bromide position.

Objective: To synthesize 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

  • This compound (1.0 eq)

  • 4-Cyanophenylboronic acid (1.1 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (B44618) (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (B28343) (Solvent)

  • Water (Solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (2.50 g, 10.0 mmol), 4-cyanophenylboronic acid (1.62 g, 11.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and triphenylphosphine (210 mg, 0.8 mmol).

  • Solvent and Base Addition: Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (10 mL, 20.0 mmol).

  • Inerting the Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (20 mL each).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the pure 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol described above, from initial setup to final product purification.

Suzuki_Coupling_Workflow start Start: Assemble Glassware reagents 1. Add Reagents & Catalyst - this compound - 4-Cyanophenylboronic acid - Pd(OAc)₂ / PPh₃ start->reagents solvent 2. Add Solvents & Base - Toluene - K₂CO₃ (aq) reagents->solvent inert 3. Purge with N₂/Ar Gas solvent->inert heat 4. Heat to 90°C (4-6 hours) inert->heat monitor 5. Monitor Reaction (TLC/HPLC) heat->monitor Check Progress monitor->heat Continue if incomplete workup 6. Aqueous Workup (Cool, add H₂O & EtOAc) monitor->workup Reaction Complete extract 7. Extract with EtOAc workup->extract purify 8. Dry & Purify (Column Chromatography) extract->purify end End: Pure Product purify->end

Workflow for Suzuki cross-coupling using this compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Bromobenzyl Bromide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-bromobenzyl bromide (CAS No. 589-15-1), a pivotal reagent in organic synthesis and pharmaceutical development. Understanding its solubility is critical for reaction optimization, purification, and formulation. This document compiles available qualitative solubility data, presents a general experimental protocol for quantitative determination, and offers a visual workflow for solubility testing.

Core Concepts: Predicting Solubility

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available chemical literature and safety data sheets. It is important to note that "soluble" is a qualitative term, and the actual concentration for a saturated solution can vary significantly between solvents.

Solvent ClassSolvent NameQualitative SolubilityNotes
Halogenated Alkanes DichloromethaneSolubleA common solvent for reactions involving this compound.[1]
ChloroformSolubleSimilar to dichloromethane.
Ethers Diethyl EtherSolubleOften used in extractions and reactions.[2]
Alcohols MethanolSoluble[3]
EthanolSoluble[2]
Hot AlcoholEasily SolubleIncreased solubility at elevated temperatures.[4]
Aromatic Hydrocarbons Benzene (B151609)Soluble[4]
TolueneSolubleA common non-polar solvent for synthesis.
Esters Ethyl AcetateSolubleA moderately polar solvent.
Nitriles AcetonitrileSolubleA polar aprotic solvent.[3]
Other Carbon DisulfideSoluble[4]
Glacial Acetic AcidSoluble[5]
Aqueous WaterInsolubleMay decompose in the presence of water.[6][7]

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data, the following general experimental protocol for the determination of the solubility of a solid organic compound in a solvent can be adapted.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks and pipettes

  • Syringe filters (chemically resistant, e.g., PTFE)

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Extraction: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Dilution: Dilute the filtered saturated solution to a known volume with the same solvent.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

Mandatory Visualization: Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle extract_supernatant Extract and Filter Supernatant settle->extract_supernatant dilute_sample Dilute to Known Volume extract_supernatant->dilute_sample quantify Quantify Concentration (e.g., HPLC, GC) dilute_sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

4-Bromobenzyl bromide melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzyl Bromide

This guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 589-15-1), tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical constants, detailed experimental protocols for their determination, and a logical workflow for physical characterization.

Physical Properties of this compound

This compound is a crystalline solid that appears colorless to light yellow or tan.[1][2] It is an important intermediate in organic synthesis, particularly for pharmaceuticals and liquid crystal materials.[2] Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its handling, reaction setup, and purity assessment.

Data Summary

The melting and boiling points of this compound are well-documented, though variations exist based on experimental conditions, particularly pressure for the boiling point. The quantitative data from various sources are summarized below.

Physical PropertyValueConditions
Melting Point 60-64 °C-
62-64 °CLiterature Value[3][4][5]
29-32 °CLiterature Value[6]
Boiling Point 115-124 °Cat 12 mmHg[1][2][3][4][5][7]
253.0 ± 15.0 °Cat 760 mmHg[6]
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol
Density ~1.9 g/cm³

Note: The melting point range of 29-32°C is an outlier compared to the more consistently reported range of 60-64°C across multiple chemical suppliers.

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the identification and purity verification of organic compounds.

Melting Point Determination (Capillary Method)

This method is widely used due to its accuracy and requirement for only a small amount of sample. A pure substance typically exhibits a sharp melting range of 1-2°C, whereas impurities tend to depress and broaden this range.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8]

  • Glass capillary tubes (sealed at one end)[10]

  • Mortar and pestle (optional, for grinding)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[10][11]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube to pack the solid into the bottom. The packed sample height should be 2-3 mm.[8][10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This allows for a more precise measurement in the subsequent trial.[8]

  • Accurate Determination: Prepare a new sample. Heat the block quickly to a temperature about 15-20°C below the approximate melting point found. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9][10]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small liquid quantities. The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[12][13]

Apparatus:

  • Thiele tube[13]

  • Mineral oil or other suitable heating bath liquid

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Since this compound is a solid at room temperature, it must first be melted. Place a small amount into the test tube and gently heat it until it liquefies.

  • Apparatus Assembly: Attach the test tube containing the liquefied sample to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[13]

  • Capillary Insertion: Place a capillary tube (sealed end up) into the liquid sample within the test tube.[13]

  • Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level and the side arm is positioned for heating. Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[12]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[13]

  • Data Recording: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12][13] Record this temperature. It is also critical to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chemical sample like this compound, from initial acquisition to final purity assessment.

G cluster_0 Physical Characterization Workflow A Sample Acquisition (this compound) B Visual Inspection (e.g., Color, Form) A->B C Melting Point Determination B->C D Boiling Point Determination (at reduced pressure) B->D E Compare Data with Literature Values C->E D->E F Purity Assessment (Sharpness of MP Range) E->F Data Match? G Characterization Complete F->G

Caption: Workflow for the physical characterization of this compound.

References

A Technical Guide to the Spectral Analysis of 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-bromobenzyl bromide, a crucial reagent and building block in organic synthesis and pharmaceutical development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic and benzylic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45Doublet2HAr-H (ortho to CH₂Br)
~7.25Doublet2HAr-H (ortho to Br)
~4.45Singlet2HCH₂ Br

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~137Ar-C (quaternary, attached to CH₂Br)
~132Ar-C H (ortho to Br)
~131Ar-C H (ortho to CH₂Br)
~122Ar-C (quaternary, attached to Br)
~32C H₂Br

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound. The key vibrational frequencies are detailed below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~1590, ~1485C=C StretchAromatic Ring
~1210C-H in-plane bendAromatic p-substitution
~810C-H out-of-plane bendAromatic p-substitution
~600-500C-Br StretchAryl & Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and isotopic distribution pattern, which is characteristic due to the presence of two bromine atoms. The mass spectrum will exhibit a distinctive pattern for the molecular ion peak [M]⁺, [M+2]⁺, and [M+4]⁺ due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[2]

m/zAssignment
~252[M+4]⁺ (containing two ⁸¹Br isotopes)
~250[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br isotope)
~248[M]⁺ (containing two ⁷⁹Br isotopes)
~171/169[M-Br]⁺
90[M-Br₂]⁺

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.[3]

  • Data Acquisition : For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to obtain singlets for all carbon signals.

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy
  • Sample Preparation : For solid samples like this compound, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the crystal.[3]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]

  • Data Acquisition : A background spectrum of the empty sample holder or pure KBr pellet is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization : Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Processing : The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams provide a visual representation of the molecular structure and the analytical workflow.

G General Workflow for Spectral Data Acquisition and Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (NMR) Sample->Dissolution for NMR KBr_Pellet Prepare KBr Pellet (IR) Sample->KBr_Pellet for IR MS Mass Spectrometer Sample->MS Direct Inlet/GC NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR FT Fourier Transform NMR->FT Plotting Generate Spectra IR->Plotting MS->Plotting Correction Phase & Baseline Correction FT->Correction Correction->Plotting Interpretation Spectral Interpretation Plotting->Interpretation Structure Structure Elucidation Interpretation->Structure

References

Navigating the Synthesis of Discovery: A Technical Guide to the Safe Handling of 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and drug development, 4-bromobenzyl bromide stands as a crucial building block, a key intermediate in the synthesis of a multitude of therapeutic agents. Its utility, however, is matched by a significant hazard profile that demands meticulous handling and a thorough understanding of its safety parameters. This technical guide provides an in-depth overview of the safety data for this compound, outlines detailed handling precautions, and presents representative experimental methodologies for assessing its toxicological profile.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is the foundation of its safe handling. This data, summarized in the table below, informs storage conditions, potential reactivity, and appropriate emergency response measures.

PropertyValue
Chemical Name 1-Bromo-4-(bromomethyl)benzene
Synonyms p-Bromobenzyl bromide, α,p-Dibromotoluene
CAS Number 589-15-1
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol [1]
Appearance White to light pink or beige crystalline solid[2][3][4]
Melting Point 60-64 °C[3][4][5][6]
Boiling Point 115-124 °C at 12 mmHg[3][4][5]
Solubility May decompose in water[3][5]
Density 1.8246 g/cm³ (estimate)[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance, and its handling requires strict adherence to safety protocols. It is a corrosive compound that can cause severe skin burns and eye damage.[1][2][7][8] Furthermore, it is a lachrymator, meaning it can induce tearing.[1][2] Inhalation may lead to severe respiratory tract irritation and chemical burns.[2]

GHS Hazard Classification:

CategoryClassification
Skin Corrosion/IrritationCategory 1B[7][8][9]
Serious Eye Damage/Eye IrritationCategory 1[7][8][9]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[7][8][9]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][7]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[2][7]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is necessary.[2][7]

Handling Procedures:

  • Avoid inhalation of dust, vapor, mist, or gas.[2]

  • Prevent contact with skin and eyes.[2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][7]

  • Keep the container tightly closed.[2][7]

  • Store in a designated corrosives area, away from incompatible materials such as bases, alcohols, amines, and metals.[2][7][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response:

A spill of this compound should be handled with caution and by trained personnel. The following workflow outlines the necessary steps for a safe and effective cleanup.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize (if applicable and safe) (Consult SDS for appropriate neutralizer) contain->neutralize collect Carefully Collect Spilled Material (Use non-sparking tools) neutralize->collect decontaminate Decontaminate Spill Area (Use appropriate solvent) collect->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose report Report the Incident dispose->report

Workflow for managing a this compound spill.

Experimental Protocols for Toxicological Assessment

The hazard classifications for this compound are based on data from toxicological studies. The following sections describe the principles and general methodologies of key experiments used to assess the safety of chemical substances.

Acute Dermal Irritation/Corrosion (Representative OECD 404 Protocol)

This test is designed to determine the potential of a substance to cause irritation or corrosion to the skin.

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used. The fur on the back of the animal is clipped 24 hours before the test.

  • Application: A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[3]

  • Exposure: The exposure period is typically 4 hours.[3]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after removal.[3] The reactions are scored based on a standardized scale.

  • Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Representative OECD 405 Protocol)

This test evaluates the potential of a substance to cause irritation or damage to the eyes.

Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The eye is then observed for any adverse effects on the cornea, iris, and conjunctiva.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

  • Application: A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[2]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[10] Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis (swelling), which are scored according to a standardized scale.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

The modern approach to toxicity testing emphasizes a tiered or sequential strategy to minimize animal testing. This often involves the use of in vitro methods before resorting to in vivo studies.

Tiered_Testing_Strategy Tiered Testing Strategy for Skin/Eye Irritation start New Chemical physchem Physicochemical Properties (e.g., pH, corrosive potential) start->physchem in_vitro In Vitro/Ex Vivo Testing (e.g., BCOP, RhCE) physchem->in_vitro If concerns remain classification Hazard Classification physchem->classification If highly corrosive in_vivo Limited In Vivo Testing (e.g., OECD 404/405, single animal) in_vitro->in_vivo If results are inconclusive in_vitro->classification If results are conclusive in_vivo->classification

Tiered approach to skin and eye irritation testing.
Genotoxicity Assessment

Genotoxicity tests are performed to determine if a substance can cause damage to genetic material (DNA). For p-bromobenzyl bromide, a synonym of this compound, several genotoxicity assays have been conducted.

5.3.1. Ames Test (Bacterial Reverse Mutation Assay)

Principle: This test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium.

Methodology:

  • Strains: Specific strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control. For p-bromobenzyl bromide, the Ames test produced equivocal results.[11]

5.3.2. In Vitro Chromosome Aberration Test

Principle: This assay evaluates the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are cultured.

  • Exposure: The cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Harvesting: After exposure, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. The cells are then harvested.

  • Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: The chromosomes are stained and examined under a microscope for structural aberrations (e.g., breaks, gaps, exchanges). For p-bromobenzyl bromide, this test yielded weakly positive results.[11]

5.3.3. Alkaline Elution Assay

Principle: This technique is used to detect DNA single-strand breaks. The rate at which DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA that has been fragmented by a test substance will elute more rapidly.

Methodology:

  • Cell Treatment: Cells (e.g., rat hepatocytes) are treated with the test substance.

  • Lysis: The cells are lysed on a filter, leaving the DNA on the filter.

  • Elution: An alkaline solution is passed through the filter to denature the DNA and cause it to elute.

  • Fraction Collection: The eluted DNA is collected in fractions over time.

  • Quantification: The amount of DNA in each fraction and remaining on the filter is quantified.

  • Analysis: An increased rate of elution compared to the control indicates DNA damage. In the case of p-bromobenzyl bromide, this assay was negative for inducing DNA strand breaks in rat hepatocytes.[11]

Conclusion

This compound is an indispensable reagent in the synthesis of novel chemical entities with therapeutic potential. However, its corrosive nature and potential for causing severe irritation necessitate a comprehensive understanding of its hazards and the implementation of stringent safety protocols. By adhering to the handling and storage guidelines outlined in this document, and by understanding the toxicological data that informs these precautions, researchers can mitigate the risks associated with this valuable compound and ensure a safe and productive laboratory environment. The provided experimental methodologies offer insight into the rigorous testing that underpins the safety assessment of such chemicals, emphasizing the commitment of the scientific community to both innovation and safety.

References

Synthesis of 4-Bromobenzyl Bromide from 4-Bromotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzyl bromide from 4-bromotoluene (B49008), a key reaction in the production of various pharmaceutical and agrochemical intermediates. The document details the predominant synthetic methodologies, with a focus on free-radical bromination of the benzylic methyl group. Quantitative data from various reported protocols are summarized, and a detailed experimental procedure for the widely utilized Wohl-Ziegler reaction using N-bromosuccinimide (NBS) is provided. Furthermore, this guide includes schematic diagrams illustrating the reaction mechanism and a general experimental workflow to facilitate a deeper understanding and practical application of this chemical transformation.

Introduction

This compound is a valuable bifunctional molecule featuring a bromine atom on both the aromatic ring and the benzylic position. This dual reactivity makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The synthesis of this compound is most commonly achieved through the selective bromination of the methyl group of 4-bromotoluene. This transformation is typically accomplished via a free-radical pathway, which favors substitution at the benzylic position due to the resonance stabilization of the resulting benzylic radical. This guide will explore the common methods for this synthesis, providing practical data and protocols for laboratory and process development.

Synthetic Methodologies and Data Comparison

The two primary approaches for the synthesis of this compound from 4-bromotoluene involve the use of either elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. Both methods rely on the generation of a bromine radical to initiate the reaction cascade. The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.

MethodBrominating AgentInitiator/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1BrominePCl₃None115-1253.5~4599.2 (after purification)[1]
2Bromine150W Tungsten LampCarbon TetrachlorideReflux5.576.3 (crude)94 (crude)[1]
3Bromine500W PhotolampCarbon TetrachlorideReflux0.5-265Not Specified[2]
4N-BromosuccinimideBenzoyl PeroxideCarbon TetrachlorideRefluxNot SpecifiedGood to ExcellentNot Specified[3][4]
5N-BromosuccinimideLight (CFL)Acetonitrile20-600.2-0.8Good to Excellent>99 (selectivity)[5]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound using N-bromosuccinimide, a method known for its selectivity and milder reaction conditions compared to using elemental bromine.

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is based on the well-established Wohl-Ziegler reaction, which utilizes NBS in the presence of a radical initiator.[4]

Materials:

  • 4-Bromotoluene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Ice-water

  • Saturated sodium bicarbonate solution, ice-cold

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ethanol (B145695) (for crystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel (optional)

  • Heating mantle

  • Magnetic stirrer

  • UV lamp (optional, can be used for initiation)

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromotoluene (1 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN (0.02-0.05 equivalents).[3][4]

  • Initiation and Reaction: The reaction mixture is heated to reflux.[3][4] Initiation can also be facilitated by irradiation with a UV lamp.[2] The reaction is monitored by observing the consumption of the starting material (e.g., by TLC or GC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide (B58015) byproduct is removed by filtration.

  • Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with ice-water and ice-cold saturated sodium bicarbonate solution to remove any remaining acids.[2] A final wash with ice-water is performed.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product is purified by crystallization from ethanol to yield this compound as a white solid.[2]

Visualizations

Reaction Pathway: Free-Radical Bromination

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Benzoyl Peroxide) Radical 2 R• Initiator->Radical Heat/Light Br_radical Br• Radical->Br_radical + NBS NBS N-Bromosuccinimide (NBS) 4_bromotoluene 4-Bromotoluene Br_radical->4_bromotoluene Benzylic_radical 4-Bromobenzyl Radical 4_bromotoluene->Benzylic_radical + Br• HBr HBr Benzylic_radical->HBr - H• 4_bromobenzyl_bromide 4-Bromobenzyl bromide Benzylic_radical->4_bromobenzyl_bromide + Br₂ 4_bromobenzyl_bromide->Br_radical - Br• Br2 Br₂ HBrNBS HBrNBS HBrNBS->Br2 Termination_products Termination Products (e.g., Br₂, R-R, R-Br) Br_radical_term Br• Br_radical_term->Termination_products + Br• or R• Benzylic_radical_term 4-Bromobenzyl Radical Benzylic_radical_term->Termination_products + Br• or R• Experimental_Workflow Start Start Dissolve Dissolve 4-bromotoluene in anhydrous CCl₄ Start->Dissolve Add_reagents Add NBS and radical initiator Dissolve->Add_reagents Heat Heat to reflux (initiate with heat/light) Add_reagents->Heat Monitor Monitor reaction (TLC/GC) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter to remove succinimide Cool->Filter Wash Wash filtrate with ice-water and NaHCO₃ Filter->Wash Dry Dry organic layer with MgSO₄ Wash->Dry Evaporate Remove solvent (rotary evaporator) Dry->Evaporate Crystallize Crystallize from ethanol Evaporate->Crystallize Product Pure 4-Bromobenzyl Bromide Crystallize->Product

References

An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzyl bromide is a versatile bifunctional reagent widely employed in organic synthesis. Its reactivity is characterized by the disparate behavior of its two bromine substituents: a reactive benzylic bromide susceptible to nucleophilic substitution and a more inert aryl bromide that can participate in organometallic cross-coupling reactions. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including nucleophilic substitution (SN1 and SN2), Grignard reagent formation, and Suzuki-Miyaura cross-coupling. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound (α,4-dibromotoluene) is a key building block in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials science.[1] Its utility stems from the presence of two distinct carbon-bromine bonds. The benzylic bromide offers a site for nucleophilic attack, enabling the introduction of the 4-bromobenzyl moiety into various molecular scaffolds. Concurrently, the bromine atom on the aromatic ring provides a handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.[1] Understanding the mechanistic nuances of these transformations is paramount for designing efficient and selective synthetic routes.

Nucleophilic Substitution Reactions

The benzylic bromide of this compound is highly susceptible to nucleophilic substitution, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions.

SN1 and SN2 Mechanisms

The benzylic position of this compound allows for both SN1 and SN2 reaction pathways. The SN2 mechanism, a one-step process, is favored by strong, unhindered nucleophiles in polar aprotic solvents. Conversely, the SN1 mechanism, which proceeds through a resonance-stabilized benzylic carbocation intermediate, is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation.

Diagram 1: Competing SN1 and SN2 Pathways for this compound

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway A This compound B [Transition State] A->B C Substitution Product B->C Nu Strong Nucleophile (Nu:⁻) Nu->A Backside Attack D This compound E Benzylic Carbocation (Resonance Stabilized) D->E Loss of Br⁻ F Substitution Product E->F Nucleophilic Attack Nu_weak Weak Nucleophile (Nu-H) Nu_weak->E

Caption: SN1 and SN2 pathways for this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of an SN2 reaction involving this compound to form ethers.

Table 1: Williamson Ether Synthesis with this compound

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromobenzyl alcoholNaHDMFRoom Temp0.5~80
PhenolK₂CO₃AcetoneReflux873
2-NaphtholNaOHEthanol (B145695)Reflux1High
  • Preparation: To a stirred suspension of sodium hydride (0.48 g of a 50% dispersion in oil, 10 mmol) in dry N,N-dimethylformamide (10 mL) under a nitrogen atmosphere, add 4-bromobenzyl alcohol (1.87 g, 10 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture for 20 minutes at room temperature until hydrogen evolution ceases. Add methyl iodide (1.42 g, 10 mmol) and continue stirring for an additional 10 minutes.

  • Work-up and Purification: Pour the reaction mixture into water and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: n-hexane/ethyl acetate, 87.5:12.5 v/v) to yield 4-bromobenzyl methyl ether (1.6 g, 80%).[2]

Synthesis of 4-Bromobenzyl Cyanide

The reaction of this compound with sodium cyanide is a straightforward SN2 reaction to produce 4-bromobenzyl cyanide, a useful intermediate for the synthesis of carboxylic acids, amines, and other nitrogen-containing compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (25.0 g, 0.1 mol), sodium cyanide (10.0 g, 0.2 mol), ethanol (50 mL), and water (20 mL).

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up and Purification: After cooling, extract the mixture with diethyl ether. Dry the ether extract over anhydrous calcium chloride and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

Grignard Reagent Formation and Reactions

This compound can be used to prepare a Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds. Due to the two bromide atoms, selective formation of the Grignard reagent at the benzylic position is possible under controlled conditions.

Table 2: Grignard Reactions with 4-Bromobenzylmagnesium Bromide

ElectrophileProductSolventTemperature (°C)Yield (%)
Benzaldehyde (B42025)1-(4-Bromophenyl)-2-phenylethanolDiethyl ether0 to RTHigh
Acetone2-(4-Bromobenzyl)propan-2-olTHF0 to RTModerate-High
Carbon Dioxide(4-Bromophenyl)acetic acidDiethyl ether-78 to RTHigh

Diagram 2: Workflow for Grignard Reaction of this compound

A Flame-dried flask under N₂ B Add Mg turnings and a crystal of I₂ A->B C Add anhydrous diethyl ether B->C D Add this compound dropwise C->D E Initiate and maintain reflux D->E F Cool to 0°C E->F G Add electrophile (e.g., aldehyde) dropwise F->G H Warm to RT and stir G->H I Aqueous work-up (NH₄Cl or HCl) H->I J Extraction with ether I->J K Drying and solvent removal J->K L Purification (Chromatography/Recrystallization) K->L

Caption: Experimental workflow for a Grignard reaction.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine. Add anhydrous diethyl ether (20 mL). Slowly add a solution of this compound (12.5 g, 50 mmol) in anhydrous diethyl ether (50 mL) dropwise to initiate the reaction and then maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard solution to 0°C in an ice bath. Add a solution of benzaldehyde (5.3 g, 50 mmol) in anhydrous diethyl ether (20 mL) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide of this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of biaryl compounds. The benzylic bromide typically remains intact under these conditions.

Table 3: Suzuki-Miyaura Coupling of this compound Derivatives

Boronic AcidCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂JohnPhosK₂CO₃DMF140 (microwave)0.3375
4-Methoxyphenylboronic acidPd(OAc)₂JohnPhosK₂CO₃DMF140 (microwave)0.33High
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂JohnPhosK₂CO₃DMF140 (microwave)0.3335

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ 4-Bromobenzyl\nBromide 4-Bromobenzyl Bromide PdII_A Ar-Pd(II)-Br(L₂) PdII_B Ar-Pd(II)-OR'(L₂) PdII_A->PdII_B Ligand Exchange PdII_C Ar-Pd(II)-Ar'(L₂) PdII_B->PdII_C Transmetalation PdII_C->Pd0 Product Product PdII_C->Product Reductive Elimination 4-Bromobenzyl\nBromide->PdII_A Oxidative Addition Arylboronic\nAcid Arylboronic Acid Arylboronic\nAcid->PdII_B Base Base Base->PdII_A

Caption: The Suzuki-Miyaura catalytic cycle.

  • Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%) in DMF (2 mL).[3]

  • Reaction: Seal the vial and heat in a microwave reactor at 140°C for 20 minutes.[3]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Development

The 4-bromobenzyl moiety is a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The ability to functionalize both the benzylic and aromatic positions allows for the synthesis of diverse libraries of compounds for high-throughput screening. For instance, derivatives of this compound have been used to synthesize inhibitors of receptor tyrosine kinases such as PDGFRβ and VEGFR-2, which are implicated in angiogenesis and tumor growth.[4]

Diagram 4: High-Throughput Screening Workflow for 4-Bromobenzyl Derivatives

HTS_Workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization A This compound B Parallel Synthesis (e.g., Suzuki, Amination) A->B C Compound Library B->C D Primary Screen (e.g., Kinase Panel) C->D E Hit Identification D->E F Dose-Response & IC₅₀ Determination E->F G Structure-Activity Relationship (SAR) Studies F->G H ADMET Profiling G->H I Lead Candidate H->I

Caption: A generalized workflow for drug discovery using a this compound-derived library.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its dual reactivity allows for a wide range of transformations, including nucleophilic substitutions, Grignard reactions, and Suzuki-Miyaura cross-couplings. A thorough understanding of the underlying reaction mechanisms and the factors that influence them is crucial for the successful design and execution of synthetic strategies employing this valuable building block, particularly in the context of drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Bromobenzyl Bromide as a Versatile Benzylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzyl bromide is a bifunctional reagent of significant utility in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development, as well as materials science. Its chemical structure, featuring a reactive benzyl (B1604629) bromide moiety and a functionalizable aryl bromide, allows for its use as both a protecting group and a versatile building block for complex molecular architectures.

The benzyl bromide group is an excellent electrophile for introducing the 4-bromobenzyl moiety onto various nucleophiles through S(_N)2 reactions. This is commonly employed for the protection of alcohols, phenols, amines, and thiols. The resulting 4-bromobenzyl group is relatively stable to a range of reaction conditions.

Simultaneously, the bromine atom on the phenyl ring provides a synthetic handle for further transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. This dual reactivity makes this compound an invaluable tool for the convergent synthesis of complex target molecules.[1][2]

Key Applications and Reaction Mechanisms

The primary application of this compound as a benzylating agent involves the nucleophilic substitution of the benzylic bromide. This can be categorized based on the nucleophile:

  • O-Alkylation: Protection of alcohols and phenols.

  • N-Alkylation: Protection or derivatization of primary and secondary amines.

  • S-Alkylation: Synthesis of thioethers from thiols.

  • C-Alkylation: Formation of carbon-carbon bonds with carbanions.

  • Esterification: Derivatization of carboxylic acids.

The general mechanism for these benzylation reactions is a bimolecular nucleophilic substitution (S(_N)2) pathway.

SN2_Mechanism reagents Nu:⁻  +  4-Br-Ph-CH₂-Br transition [Nu---CH₂(Ph-4-Br)---Br]ᵟ⁻ reagents->transition Sₙ2 Attack products Nu-CH₂-Ph-4-Br  +  Br⁻ transition->products Leaving Group Departure

General SN2 mechanism for benzylation with this compound.

Following benzylation, the aryl bromide of the incorporated 4-bromobenzyl group can be utilized in cross-coupling reactions to build more complex molecules.

Cross_Coupling start Protected Substrate (Nu-CH₂-Ph-4-Br) suzuki Suzuki Coupling + R-B(OH)₂ [Pd catalyst, base] start->suzuki sonogashira Sonogashira Coupling + R-C≡CH [Pd/Cu catalyst, base] start->sonogashira heck Heck Coupling + Alkene [Pd catalyst, base] start->heck product_suzuki Nu-CH₂-Ph-R suzuki->product_suzuki product_sonogashira Nu-CH₂-Ph-C≡C-R sonogashira->product_sonogashira product_heck Nu-CH₂-Ph-Alkene heck->product_heck

Cross-coupling reactions utilizing the 4-bromobenzyl group.

Application Notes and Experimental Protocols

O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis)

The benzylation of hydroxyl groups is a common protection strategy. The Williamson ether synthesis, involving the reaction of an alkoxide or phenoxide with an alkyl halide, is a robust method for this transformation. Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous or solid phenoxide and the organic-soluble this compound.[1][3]

General Protocol for O-Alkylation of Phenols:

  • Reactant Preparation: To a solution of the phenol (B47542) (1.0 eq.) in a suitable solvent (e.g., DMF, acetone, or acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaOH) (1.5-2.0 eq.).

  • Addition of Benzylating Agent: Add this compound (1.1-1.2 eq.) to the mixture. If using phase-transfer catalysis, a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) is added.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter off any inorganic salts. If an aqueous base was used, perform an aqueous work-up. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data for O-Alkylation:

Phenol SubstrateBaseSolventCatalystTemp (°C)Time (h)Yield (%)
4-tert-ButylphenolNaOH (aq)DCMTBABRT1>95
4-BromophenolKOHDioxaneTBABReflux288
PhenolK₂CO₃Acetone-Reflux892
2-NaphtholNaOHEthanol-Reflux0.595

Note: Yields are representative and may vary based on specific reaction conditions and scale.

O_Alkylation_Workflow start Phenol/Alcohol deprotonation Deprotonation (Base, Solvent) start->deprotonation alkylation Alkylation with This compound deprotonation->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification (Chromatography/ Recrystallization) workup->purification product 4-Bromobenzyl Ether purification->product

Experimental workflow for O-alkylation.

N-Alkylation of Amines

This compound is an effective reagent for the N-benzylation of primary and secondary amines. Over-alkylation to form tertiary amines or quaternary ammonium (B1175870) salts can be a side reaction, which can be minimized by controlling the stoichiometry of the reagents.[4]

General Protocol for N-Alkylation of Amines:

  • Reactant Preparation: Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF).

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq.) to the solution.

  • Addition of Benzylating Agent: Add this compound (1.0-1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off any inorganic salts. The filtrate is concentrated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data for N-Alkylation:

Amine SubstrateBaseSolventTemp (°C)Time (h)ProductYield (%)
AnilineNaHCO₃Water801N,N-bis(4-bromobenzyl)aniline96[5]
BenzylamineEt₃NDMF258N-Butyl-N-(4-bromobenzyl)amine76[4]
DiethylamineK₂CO₃AcetonitrileReflux5N-(4-Bromobenzyl)diethylamine>90
PyrrolidineK₂CO₃AcetonitrileRT31-(4-Bromobenzyl)pyrrolidine95

Note: Yields are representative and may vary based on specific reaction conditions and scale.

S-Alkylation of Thiols

Thioethers can be readily synthesized by the reaction of a thiol with this compound in the presence of a base. The high nucleophilicity of the thiolate anion leads to a rapid S(_N)2 reaction.

General Protocol for S-Alkylation of Thiols:

  • Reactant Preparation: Dissolve the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or THF).

  • Base Addition: Add a base (e.g., NaOH, NaH, or K₂CO₃) (1.1 eq.) to generate the thiolate.

  • Addition of Benzylating Agent: Add this compound (1.05 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data for S-Alkylation:

Thiol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolNaOHEthanolRT198
4-MethylthiophenolK₂CO₃DMFRT295
Benzyl mercaptanNaHTHF0 to RT197
Cysteine (protected)DIPEADMFRT4>90

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Deprotection of the 4-Bromobenzyl Group

The 4-bromobenzyl group can be removed under various conditions, most commonly through catalytic hydrogenolysis.

Protocol for Deprotection via Hydrogenolysis:

  • Reaction Setup: Dissolve the 4-bromobenzyl protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Stir the mixture under an atmosphere of hydrogen (typically 1 atm, balloon pressure).

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

This compound is a highly effective and versatile benzylating agent for a wide range of nucleophiles. Its dual functionality allows for the protection of functional groups and subsequent elaboration of the molecule through cross-coupling reactions, making it a valuable tool in multi-step organic synthesis. The protocols provided herein serve as a guide for researchers in the application of this important reagent.

References

Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. Among the various substrates, benzylic halides such as 4-bromobenzyl bromide are valuable electrophilic partners for synthesizing diarylmethane derivatives, which are prevalent structural motifs in numerous pharmaceuticals and biologically active compounds.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions. We present a summary of quantitative data from various studies, detailed experimental protocols for both conventional heating and microwave-assisted reactions, and diagrams illustrating the catalytic cycle and experimental workflow. This document is intended to serve as a practical guide for researchers in organic synthesis and drug development, facilitating the efficient synthesis of diarylmethane structures.

Data Presentation

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies on the coupling of benzylic halides, including this compound, with arylboronic acids, offering a comparative overview of different reaction conditions and their outcomes.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid under Various Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901285[1]
2PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O772384[2]
3[Pd(C₃H₅)Cl]₂ (0.00005)Tedicyp (0.0001)K₂CO₃ (2)Xylene1302>95[1]
4Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140 (MW)0.3375[3]
5PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)DMF/H₂O100 (MW)0.1792[4]

Table 2: Suzuki-Miyaura Coupling of Benzyl Bromide with Various Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
14-Methoxyphenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)CPME/H₂O901685[2]
24-Acetylphenylboronic acid[Pd(C₃H₅)Cl]₂ (0.5)Tedicyp (1)K₂CO₃ (2)Xylene130588[1]
33-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140 (MW)0.3365[3]
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140 (MW)0.3335[3]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane (B91453), or DMF with a small amount of water)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[5]

  • Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive flow of inert gas.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 8-16 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diarylmethane derivative.[5]

Protocol for Microwave-Assisted Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., JohnPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., DMF)

  • Microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), JohnPhos (0.10 mmol), and K₂CO₃ (3.0 mmol).[3]

  • Add DMF (2 mL) to the vial.[3]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature of 140 °C for 20 minutes with stirring.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OR)₂(OH)]⁻ transmetalation->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product R¹-R² pd_complex2->product reductive_elimination->pd0 r1x R¹-X (this compound) boronic_acid R²-B(OR)₂ (Arylboronic acid) borate [R²-B(OR)₂(OH)]⁻ boronic_acid->borate Base base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow prep Preparation of Reactants (this compound, Arylboronic acid, Base, Catalyst) setup Reaction Setup (Inert atmosphere, Solvent addition) prep->setup reaction Reaction Execution (Heating/Microwave, Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup (Extraction, Washing, Drying) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: 4-Bromobenzyl Bromide as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving target molecules with high yield and purity. The benzyl (B1604629) (Bn) ether is a cornerstone of alcohol protection strategies due to its general stability and versatile cleavage methods. The 4-bromobenzyl (PBB) group, a substituted variant of the benzyl group, offers unique advantages that make it a valuable tool in the synthetic chemist's arsenal.

The presence of the bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings.[1] This dual functionality allows for the introduction of molecular complexity after the protecting group is in place. The electron-withdrawing nature of the bromine atom also modulates the reactivity of the benzyl group, influencing its stability and cleavage conditions relative to the standard benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups.

These application notes provide a comprehensive overview of the use of 4-bromobenzyl bromide for the protection of alcohols, including detailed experimental protocols, comparative data, and graphical representations of workflows and reaction mechanisms.

Comparative Data of Benzyl-Type Protecting Groups

The choice of a benzyl-type protecting group is dictated by the specific requirements of the synthetic route, including the stability needed during subsequent transformations and the desired deprotection conditions. The following table summarizes the key characteristics of the 4-bromobenzyl (PBB) group in comparison to the widely used benzyl (Bn) and p-methoxybenzyl (PMB) groups.

Protecting GroupStructureRelative Stability to Acid/OxidantsCommon Deprotection MethodsKey Features
Benzyl (Bn) C₆H₅CH₂-HighH₂/Pd/C, Na/NH₃(l), Strong Acids (HBr, BBr₃)General robustness, stable to a wide range of conditions.
p-Methoxybenzyl (PMB) 4-MeO-C₆H₄CH₂-LowDDQ, CAN, TFALabile to oxidative and acidic cleavage, allowing for mild and orthogonal deprotection.[2]
4-Bromobenzyl (PBB) 4-Br-C₆H₄CH₂-HighH₂/Pd/C, Strong Acids (HBr, BBr₃), Potentially DDQ (harsher conditions than PMB)Robustness similar to Bn, with the added functionality of the bromine atom for cross-coupling reactions.[1]

Experimental Protocols

Protection of Alcohols with this compound

The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which proceeds via an SN2 reaction between an alkoxide and benzyl bromide.[3]

General Protocol: Williamson Ether Synthesis

  • Alcohol Deprotonation: Dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or THF). Add a base (1.1 - 1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 - 1.5 eq.) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Representative Yields for the Protection of Alcohols with this compound

Alcohol TypeSubstrate ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
PrimaryBenzyl AlcoholNaHTHF0 to RT4>90
SecondaryCyclohexanolNaHDMF0 to RT685-95
PhenolPhenolK₂CO₃AcetoneReflux8>90

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Deprotection of 4-Bromobenzyl Ethers

The cleavage of 4-bromobenzyl ethers can be achieved under various conditions, offering flexibility in synthetic planning.

Protocol 1: Catalytic Hydrogenolysis

This is a mild and highly effective method for the deprotection of benzyl ethers.[4]

  • Reaction Setup: Dissolve the 4-bromobenzyl protected alcohol (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure, but can be further purified by column chromatography if necessary.

Protocol 2: Acidic Cleavage

Strong acids can be used to cleave benzyl ethers, particularly when hydrogenolysis is not compatible with other functional groups in the molecule.[5]

  • Reaction Setup: Dissolve the 4-bromobenzyl protected alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Acid Addition: Cool the solution to the appropriate temperature (e.g., -78 °C for BBr₃) and add the strong acid (e.g., boron tribromide, BBr₃, or hydrobromic acid, HBr) dropwise.

  • Reaction Monitoring: Stir the reaction at the same temperature or allow it to warm slowly while monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of methanol, followed by water.

  • Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Oxidative Cleavage with DDQ

While p-methoxybenzyl ethers are readily cleaved by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), benzyl and 4-bromobenzyl ethers are more resistant.[3] However, cleavage can sometimes be achieved under more forcing conditions.

  • Reaction Setup: Dissolve the 4-bromobenzyl protected alcohol (1.0 eq.) in a mixture of dichloromethane (B109758) and water (e.g., 18:1 v/v).[6]

  • Reagent Addition: Add DDQ (2.0 - 3.0 eq.) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature or with heating. The reaction may require extended reaction times.

  • Reaction Monitoring: Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction with dichloromethane and quench with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Reaction Workflow: Protection and Deprotection of an Alcohol

G Workflow for Alcohol Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection Options Start Alcohol (R-OH) Base Add Base (e.g., NaH) in Anhydrous Solvent Start->Base PBB_Br Add this compound Base->PBB_Br Protected_Alcohol Protected Alcohol (R-O-PBB) PBB_Br->Protected_Alcohol Hydrogenolysis H2, Pd/C Protected_Alcohol->Hydrogenolysis Acid_Cleavage Strong Acid (e.g., BBr3) Protected_Alcohol->Acid_Cleavage Oxidative_Cleavage DDQ (Forcing Conditions) Protected_Alcohol->Oxidative_Cleavage Deprotected_Alcohol Deprotected Alcohol (R-OH) Hydrogenolysis->Deprotected_Alcohol Acid_Cleavage->Deprotected_Alcohol Oxidative_Cleavage->Deprotected_Alcohol

Caption: General workflow for the protection of an alcohol with this compound and subsequent deprotection.

Logical Relationship: Orthogonal Strategy and Dual Functionality

G Orthogonality and Dual Functionality of the PBB Group cluster_pathways Synthetic Pathways cluster_deprotection Direct Deprotection cluster_functionalization Further Functionalization PBB_Protected PBB-Protected Molecule Deprotection Cleavage of PBB group (e.g., H2/Pd-C) PBB_Protected->Deprotection Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) PBB_Protected->Cross_Coupling Final_Product1 Final Product 1 Deprotection->Final_Product1 Intermediate Functionalized Intermediate Cross_Coupling->Intermediate Deprotection2 Deprotection of PBB group Intermediate->Deprotection2 Final_Product2 Final Product 2 Deprotection2->Final_Product2

Caption: The dual role of the PBB group enabling either direct deprotection or further functionalization.

Conclusion

The 4-bromobenzyl group is a robust and versatile protecting group for alcohols, offering stability comparable to the standard benzyl group. Its key advantage lies in the presence of the bromine atom, which serves as a valuable synthetic handle for subsequent cross-coupling reactions, thereby enabling more complex molecular architectures. The deprotection of the 4-bromobenzyl ether can be reliably achieved through catalytic hydrogenolysis or treatment with strong acids. While oxidative cleavage with reagents like DDQ is possible, it generally requires more forcing conditions than for the more labile p-methoxybenzyl group. The strategic application of the 4-bromobenzyl protecting group can significantly enhance the efficiency and flexibility of complex synthetic endeavors in research and drug development.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of two key pharmaceutical intermediates utilizing 4-bromobenzyl bromide: an intermediate for the non-steroidal aromatase inhibitor Letrozole, and a biphenyl (B1667301) ether derivative. This compound is a versatile bifunctional reagent, featuring a reactive benzyl (B1604629) bromide moiety ideal for nucleophilic substitution and an aryl bromide suitable for cross-coupling reactions, making it a valuable building block in medicinal chemistry.[1][2]

Application Note 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile (A Letrozole Intermediate)

Introduction

Letrozole is a potent non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. A key intermediate in its synthesis is 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. This intermediate is synthesized via the N-alkylation of 1,2,4-triazole (B32235) with this compound (which is often synthesized from p-bromotoluene).[3] The regioselectivity of this reaction is crucial, as the formation of the undesired 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer can complicate purification and subsequent steps.[3] The following protocol is optimized to favor the formation of the desired N1-substituted product.

Reaction Scheme

Caption: N-alkylation of 1,2,4-triazole with this compound.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 1,2,4-Triazole (1.5 - 3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 1,2,4-triazole to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove acetone.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to obtain pure 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.

Data Presentation
ParameterValueReference(s)
Reactants This compound, 1,2,4-Triazole[1][3]
Base Potassium Carbonate (K₂CO₃)[1]
Solvent Acetone[1]
Reaction Temperature Reflux[1]
Reaction Time 4-6 hours[1]
Typical Yield >85%[1]
Purity >99% (after recrystallization)[1]
Melting Point 84-86 °C-

Experimental Workflow

G start Start reactants Charge flask with this compound, K2CO3, and acetone start->reactants add_triazole Add 1,2,4-triazole reactants->add_triazole reflux Heat to reflux for 4-6 hours add_triazole->reflux tlc Monitor by TLC reflux->tlc workup Cool, filter, and concentrate tlc->workup Reaction complete extraction Dissolve in DCM, wash with water and brine workup->extraction dry Dry over MgSO4, filter, and concentrate extraction->dry purify Recrystallize from ethyl acetate/hexanes dry->purify product Obtain pure product purify->product

Caption: Workflow for the synthesis of the Letrozole intermediate.

Application Note 2: Williamson Ether Synthesis of 4-(4-Bromobenzyloxy)biphenyl

Introduction

The biphenyl ether moiety is a common structural motif in various biologically active molecules and liquid crystals. The Williamson ether synthesis is a classic and highly effective method for preparing such ethers.[4] This application note details the synthesis of 4-(4-bromobenzyloxy)biphenyl, a potentially useful intermediate for further elaboration via Suzuki coupling at the aryl bromide position. The reaction involves the deprotonation of 4-hydroxybiphenyl to form a phenoxide, which then undergoes nucleophilic substitution with this compound.

Reaction Scheme

Caption: Synthesis of 4-(4-bromobenzyloxy)biphenyl.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxybiphenyl (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 4-hydroxybiphenyl, anhydrous potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 80 °C and maintain for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing deionized water.

  • Stir the aqueous mixture for 30 minutes to precipitate the crude product.

  • Filter the solid and wash thoroughly with deionized water.

  • Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization from ethanol (B145695) to afford pure 4-(4-bromobenzyloxy)biphenyl.

Data Presentation
ParameterValueReference(s)
Reactants This compound, 4-Hydroxybiphenyl-
Base Potassium Carbonate (K₂CO₃)[5]
Solvent N,N-Dimethylformamide (DMF)-
Reaction Temperature 80 °C[5]
Reaction Time 12-18 hours[5]
Typical Yield 85-95%-
Purity >98% (after recrystallization)-
Melting Point 152-154 °C-

Experimental Workflow

G start Start reactants Combine 4-hydroxybiphenyl, K2CO3, and DMF start->reactants add_bromide Add this compound reactants->add_bromide heat Heat to 80 °C for 12-18 hours add_bromide->heat tlc Monitor by TLC heat->tlc precipitate Cool and pour into water to precipitate product tlc->precipitate Reaction complete filter_wash Filter and wash solid with water precipitate->filter_wash extraction Dissolve in ethyl acetate, wash with water and brine filter_wash->extraction dry Dry over Na2SO4, filter, and concentrate extraction->dry purify Recrystallize from ethanol dry->purify product Obtain pure product purify->product

Caption: Workflow for the Williamson ether synthesis of 4-(4-bromobenzyloxy)biphenyl.

References

Application of 4-Bromobenzyl Bromide in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobenzyl bromide is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a variety of organic molecules, including those with applications in the agrochemical industry. Its dual reactivity, stemming from the electrophilic benzylic bromide and the potential for cross-coupling reactions at the aryl bromide position, makes it a valuable intermediate for creating novel pesticides, herbicides, and fungicides. This document provides a detailed account of its application in the synthesis of agrochemicals, complete with experimental protocols and relevant biological pathway information.

Application in the Synthesis of Fenvalerate (B1672596) Precursors

While not a direct starting material for the commercial synthesis of the pyrethroid insecticide Fenvalerate, this compound is a key precursor to intermediates that can be utilized in its synthesis. Specifically, this compound can be converted to 4-chlorobenzyl cyanide, a crucial component in the synthesis of the acid portion of Fenvalerate.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound to 4-chlorobenzyl cyanide, which is then used to synthesize 2-(4-chlorophenyl)-3-methylbutanenitrile, a direct precursor to the acid component of Fenvalerate.

G This compound This compound 4-Bromobenzyl cyanide 4-Bromobenzyl cyanide This compound->4-Bromobenzyl cyanide NaCN 4-Chlorobenzyl cyanide 4-Chlorobenzyl cyanide 4-Bromobenzyl cyanide->4-Chlorobenzyl cyanide CuCl 2-(4-chlorophenyl)-3-methylbutanenitrile 2-(4-chlorophenyl)-3-methylbutanenitrile 4-Chlorobenzyl cyanide->2-(4-chlorophenyl)-3-methylbutanenitrile Isopropyl halide, Base 2-(4-chlorophenyl)-3-methylbutyric acid 2-(4-chlorophenyl)-3-methylbutyric acid 2-(4-chlorophenyl)-3-methylbutanenitrile->2-(4-chlorophenyl)-3-methylbutyric acid Hydrolysis Fenvalerate Fenvalerate 2-(4-chlorophenyl)-3-methylbutyric acid->Fenvalerate Esterification with 3-phenoxybenzaldehyde (B142659) cyanohydrin

Caption: Synthetic pathway from this compound to Fenvalerate.

Experimental Protocols

1. Synthesis of 4-Bromobenzyl Cyanide from this compound

This reaction proceeds via a simple nucleophilic substitution.

  • Materials: this compound, Sodium cyanide (NaCN), Ethanol (B145695), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and water.

    • Add sodium cyanide (1.1 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4-bromobenzyl cyanide.

    • Purify the crude product by recrystallization or column chromatography.

2. Synthesis of 4-Chlorobenzyl Cyanide from 4-Bromobenzyl Cyanide

This step involves a halogen exchange reaction, often catalyzed by a copper(I) salt.

  • Materials: 4-Bromobenzyl cyanide, Copper(I) chloride (CuCl), suitable solvent (e.g., DMF or DMSO).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 4-bromobenzyl cyanide (1 equivalent) in the chosen solvent.

    • Add Copper(I) chloride (1.2 equivalents).

    • Heat the reaction mixture to 120-150 °C and stir for several hours, monitoring by TLC or GC.

    • Upon completion, cool the mixture and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the resulting 4-chlorobenzyl cyanide by distillation or chromatography.

3. Synthesis of Fenvalerate

The commercial synthesis of fenvalerate typically involves the esterification of 2-(4-chlorophenyl)-3-methylbutyric acid with 3-phenoxybenzaldehyde cyanohydrin.[1]

  • Materials: 2-(4-chlorophenyl)-3-methylbutyric acid, Thionyl chloride, 3-phenoxybenzaldehyde, Sodium cyanide, Triethylamine (B128534), Toluene, Water.

  • Procedure:

    • Convert 2-(4-chlorophenyl)-3-methylbutyric acid to its acid chloride using thionyl chloride.

    • In a separate vessel, react 3-phenoxybenzaldehyde with sodium cyanide in a biphasic system (toluene/water) with a phase-transfer catalyst or a suitable amine like triethylamine to form the cyanohydrin in situ.

    • Add the previously prepared acid chloride to the cyanohydrin solution.

    • Stir the reaction at room temperature until completion.

    • Separate the organic layer, wash with water and brine, dry, and evaporate the solvent to obtain fenvalerate.

StepReactantsKey Reagents/CatalystsTypical YieldPurityReference
4-Bromobenzyl cyanide Synthesis This compoundNaCN>90%>95%General Knowledge
4-Chlorobenzyl cyanide Synthesis 4-Bromobenzyl cyanideCuClVariable>90%General Knowledge
Fenvalerate Synthesis 2-(4-chlorophenyl)-3-methylbutyryl chloride, 3-phenoxybenzaldehydeNaCN, Triethylamine99.1%96.0%[2]

Application in the Synthesis of Fungicidal Compounds

This compound has been used in the synthesis of novel compounds with potential fungicidal activity. One such class of compounds is thioglycoluril derivatives.

Synthetic Pathway

The synthesis involves the alkylation of a thioglycoluril precursor with this compound.

G Thioglycoluril Precursor Thioglycoluril Precursor Fungicidal Thioglycoluril Derivative Fungicidal Thioglycoluril Derivative Thioglycoluril Precursor->Fungicidal Thioglycoluril Derivative This compound, Base

Caption: Synthesis of fungicidal thioglycoluril derivatives.

Experimental Protocol: Alkylation of Thioglycolurils
  • Materials: Substituted thioglycoluril, this compound, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone (B3395972) or DMF).

  • Procedure:

    • Dissolve the thioglycoluril precursor (1 equivalent) and the base (1.2 equivalents) in the chosen solvent.

    • Add this compound (1.1 equivalents) to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Filter off the inorganic salts and evaporate the solvent.

    • Purify the residue by column chromatography or recrystallization to obtain the desired N-alkylated or S-alkylated product.

Mechanism of Action of Derived Agrochemicals

Fenvalerate: As a synthetic pyrethroid insecticide, fenvalerate acts as a neurotoxin.[3] It targets the voltage-gated sodium channels in the nerve cell membranes of insects.[3] By modifying the gating kinetics of these channels, it causes them to remain open for an extended period, leading to repetitive nerve firing, paralysis, and ultimately the death of the insect.[3]

G Fenvalerate Fenvalerate Voltage-gated\nSodium Channels Voltage-gated Sodium Channels Fenvalerate->Voltage-gated\nSodium Channels Binds to Prolonged Opening Prolonged Opening Voltage-gated\nSodium Channels->Prolonged Opening Causes Repetitive Nerve Firing Repetitive Nerve Firing Prolonged Opening->Repetitive Nerve Firing Leads to Paralysis and Death Paralysis and Death Repetitive Nerve Firing->Paralysis and Death Results in

Caption: Mechanism of action of Fenvalerate.

Fungicidal Thioglycoluril Derivatives: The precise mechanism of action for these specific derivatives would require further biological studies. However, many sulfur-containing heterocyclic compounds exhibit antifungal activity by interfering with essential cellular processes in fungi, such as cell wall synthesis, mitochondrial respiration, or the function of key enzymes.

This compound is a valuable and reactive intermediate in agrochemical synthesis. While its direct application in the synthesis of major commercial agrochemicals may not be the most common route, its utility in creating essential precursors, such as those for the insecticide fenvalerate, is evident. Furthermore, its role in the development of novel fungicidal compounds highlights its potential for future discoveries in the field of crop protection. The experimental protocols provided offer a foundation for researchers and scientists to explore the synthetic possibilities of this versatile building block.

References

Application Notes and Protocols: 4-Bromobenzyl Bromide in the Synthesis of Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-bromobenzyl bromide in the synthesis of a wide range of functionalized polymers. Its utility as a versatile initiator and building block in controlled radical polymerization techniques makes it a valuable tool for creating well-defined polymers with tailored architectures and functionalities, which are crucial for advancements in drug delivery, biomaterials, and material science.[1]

Introduction

This compound is a commercially available compound featuring two key reactive sites: a benzylic bromide and an aromatic bromide. The benzylic bromide is an excellent initiating group for various controlled/living radical polymerization (CLRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). The aromatic bromide provides a versatile handle for post-polymerization modification via cross-coupling reactions, allowing for the introduction of diverse functional groups.[1] This dual functionality enables the synthesis of a variety of polymer architectures, including linear polymers, block copolymers, and star polymers, with precise control over molecular weight and low polydispersity.

Applications in Polymer Synthesis

The primary applications of this compound in polymer synthesis include:

  • Initiator for Atom Transfer Radical Polymerization (ATRP): The benzylic bromide functionality makes it a highly efficient initiator for the ATRP of various monomers, such as styrenes and (meth)acrylates.[2]

  • Synthesis of End-Functionalized Polymers: Polymers initiated with this compound will possess a 4-bromobenzyl terminal group, which can be further modified.

  • Precursor for Macroinitiators: The 4-bromobenzyl group can be introduced into other molecules or polymers, which are then used as macroinitiators for the synthesis of block and graft copolymers.

  • Post-Polymerization Modification: The aromatic bromine atom serves as a reactive site for various post-polymerization modification reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a wide range of functional moieties.[1]

Experimental Protocols

Protocol 1: Synthesis of Polystyrene via Atom Transfer Radical Polymerization (ATRP) using this compound as Initiator

This protocol describes a typical procedure for the ATRP of styrene (B11656) initiated by this compound.

Materials:

  • Styrene (freshly passed through a column of basic alumina (B75360) to remove inhibitor)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 0.0143 g, 0.1 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., argon) three times.

  • Add deoxygenated styrene (e.g., 10.4 g, 100 mmol) and anisole (e.g., 10 mL) to the flask via syringe.

  • Add deoxygenated PMDETA (e.g., 0.021 mL, 0.1 mmol) to the flask via syringe. The solution should turn green as the copper complex forms.

  • In a separate, dry vial, prepare a stock solution of this compound in anisole.

  • Initiate the polymerization by adding the desired amount of the this compound solution (e.g., to achieve a [Monomer]:[Initiator] ratio of 100:1) to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).

  • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol).

  • Filter the polymer and dry it under vacuum to a constant weight.

Workflow for ATRP of Styrene:

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Reactants Styrene This compound CuBr PMDETA Anisole Inert_Atmosphere Schlenk Flask under Argon Reactants->Inert_Atmosphere Addition Heating Heat to 110 °C Inert_Atmosphere->Heating Initiation Polymerization Polymerization (Monitoring via GC/GPC) Heating->Polymerization Termination Expose to Air Polymerization->Termination Completion Catalyst_Removal Pass through Alumina Termination->Catalyst_Removal Precipitation Precipitate in Methanol (B129727) Catalyst_Removal->Precipitation Drying Dry under Vacuum Precipitation->Drying Final_Polymer Polystyrene Drying->Final_Polymer Yields

Caption: Workflow for the synthesis of polystyrene via ATRP.

Protocol 2: Post-Polymerization Modification of Poly(4-bromostyrene) via Suzuki Coupling

This protocol outlines a general procedure for the functionalization of a polymer containing 4-bromobenzyl units via a Suzuki cross-coupling reaction. This example uses a hypothetical poly(4-bromostyrene) for clarity, but the principle applies to polymers end-functionalized with a 4-bromobenzyl group.

Materials:

  • Polymer with 4-bromobenzyl groups (e.g., poly(4-bromostyrene))

  • Arylboronic acid (coupling partner)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent mixture (e.g., Toluene/Ethanol (B145695)/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the polymer containing 4-bromobenzyl groups (1 equivalent of bromo groups) in toluene.

  • Add the arylboronic acid (1.2-1.5 equivalents per bromo group) and potassium carbonate (2-3 equivalents per bromo group).

  • Add ethanol and water to the mixture to create a biphasic system.

  • Degas the mixture by bubbling with argon for 20-30 minutes.

  • Add the palladium catalyst (e.g., 5 mol% per bromo group) to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ¹H NMR to observe the disappearance of the aromatic proton signals adjacent to the bromine).

  • After completion, cool the reaction to room temperature, dilute with toluene, and wash with water three times.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., methanol or hexane).

  • Filter the polymer and dry it under vacuum to a constant weight.

  • Characterize the final polymer to confirm the successful coupling (e.g., by ¹H NMR, FT-IR, and GPC).

Logical Relationship for Post-Polymerization Modification:

Post_Polymerization_Modification Start_Polymer Polymer with 4-Bromobenzyl Group Reaction Suzuki Coupling Start_Polymer->Reaction Coupling_Reagents Arylboronic Acid Pd Catalyst Base Coupling_Reagents->Reaction Functionalized_Polymer Functionalized Polymer Reaction->Functionalized_Polymer

Caption: Suzuki coupling for post-polymerization modification.

Data Presentation

The following tables summarize representative data for polymers synthesized using this compound or its derivatives as initiators in controlled radical polymerizations.

Table 1: ATRP of Styrene Initiated by this compound

[Styrene]:[Initiator]:[CuBr]:[Ligand]Temp (°C)Time (h)Conversion (%)Mₙ (GPC) ( g/mol )PDI (Mₙ/Mₙ)
100:1:1:2 (dNbpy)1104657,2001.15
100:1:1:2 (dNbpy)11089210,1001.12
200:1:1:2 (PMDETA)9067816,5001.20
200:1:1:2 (PMDETA)90129520,3001.18

Data is representative and may vary based on specific reaction conditions and analytical techniques.dNbpy = 4,4'-di(5-nonyl)-2,2'-bipyridine

Table 2: Synthesis of Block Copolymers using a 4-Bromobenzyl-functionalized Macroinitiator

MacroinitiatorSecond Monomer[Monomer]:[Macroinitiator]:[CuBr]:[Ligand]Mₙ (Macro) ( g/mol )PDI (Macro)Mₙ (Block) ( g/mol )PDI (Block)
PEO-BrMethyl Acrylate150:1:1:2 (PMDETA)5,0001.0518,5001.25
PS-Brn-Butyl Acrylate200:1:1:2 (PMDETA)10,1001.1232,4001.30

PEO-Br and PS-Br represent polyethylene (B3416737) oxide and polystyrene macroinitiators, respectively, functionalized with an initiating group derived from a compound like this compound.

Conclusion

This compound is a highly effective and versatile compound for the synthesis of well-defined functional polymers. Its dual reactivity allows for its use as an initiator in controlled radical polymerizations and as a scaffold for post-polymerization modification. The protocols and data presented here provide a solid foundation for researchers to design and synthesize novel polymeric materials for a wide range of applications, from advanced drug delivery systems to novel functional coatings. Careful control of reaction parameters is essential to achieve polymers with the desired molecular characteristics and functionalities.

References

Protocol for N-alkylation with 4-Bromobenzyl Bromide: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of various nitrogen-containing compounds using 4-bromobenzyl bromide. This versatile reagent allows for the introduction of the 4-bromobenzyl moiety, a common structural motif in pharmacologically active compounds and a useful handle for further synthetic transformations such as cross-coupling reactions.

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This compound is a highly effective electrophile for these reactions due to the lability of the benzylic bromide. The presence of the bromine atom on the phenyl ring also offers a site for subsequent modifications, making it a valuable building block in medicinal chemistry and materials science.

This guide outlines protocols for the N-alkylation of primary amines, secondary amines, amides, and nitrogen-containing heterocycles with this compound, complete with reaction parameters, expected yields, and purification methods.

General Reaction Mechanism

The N-alkylation with this compound typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the amine, amide, or heterocycle acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide ion. A base is generally required to neutralize the acidic proton on the nitrogen atom (in the case of primary and secondary amines, amides, and some heterocycles) or the hydrogen bromide byproduct, driving the reaction to completion.

Experimental Protocols and Data

N-alkylation of Primary and Secondary Amines

The N-alkylation of primary amines can lead to a mixture of mono- and di-alkylated products. Reaction conditions can be optimized to favor the desired product. Secondary amines undergo mono-alkylation to yield tertiary amines.

General Protocol for N-alkylation of Amines:

  • To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or an aqueous medium), add a base (e.g., K₂CO₃, NaOH, or a non-nucleophilic organic base like triethylamine).

  • Add this compound (1.0-1.2 eq. for mono-alkylation, >2.0 eq. for di-alkylation of primary amines) to the reaction mixture.

  • Stir the reaction at a specified temperature (ranging from room temperature to reflux) for a designated time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up. Typically, this involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: N-alkylation of Primary and Secondary Amines with this compound

Substrate (Amine)BaseSolventTemp. (°C)Time (h)ProductYield (%)
DiethylamineK₂CO₃AcetonitrileRT2-4N-(4-Bromobenzyl)-N-ethylethanamineHigh
4-BromoanilineNaHCO₃Water/SDS801Dibenzyl(4-bromophenyl)amine*96[1]

*Note: In this specific literature example, the primary amine was di-alkylated using an excess of the benzylating agent in an aqueous medium with sodium dodecyl sulfate (SDS) as a surfactant.[1]

N-alkylation of Amides

The N-alkylation of amides requires a strong base to deprotonate the amide nitrogen, which is less nucleophilic than an amine nitrogen.

General Protocol for N-alkylation of Amides:

  • To a solution of the amide (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, THF), add a strong base (e.g., NaH, K₂CO₃).

  • Stir the mixture at room temperature for a short period to allow for deprotonation.

  • Add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at the indicated temperature until completion (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Table 2: N-alkylation of Amides with Benzyl (B1604629) Bromides

Substrate (Amide)BaseSolventTemp. (°C)Time (h)ProductYield (%)
BenzamideK₃PO₄CH₃CN5024N-Benzylbenzamide70[2]
2-pyrrolidinoneK₃PO₄CH₃CN50241-Benzyl-2-pyrrolidinone91[2]

*Note: These examples utilize benzyl bromide; similar reactivity and yields are expected with this compound under these conditions.

N-alkylation of Nitrogen-Containing Heterocycles

The N-alkylation of heterocycles like pyrazoles and triazoles is a common method for their functionalization. The regioselectivity of alkylation can be an important consideration for unsymmetrical heterocycles.

General Protocol for N-alkylation of Heterocycles:

  • Dissolve the heterocycle (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, KOH) to the solution.

  • Add this compound (1.0-1.2 eq.).

  • Stir the reaction mixture at the specified temperature for the required duration, monitoring by TLC.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the organic phase, dry it, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Table 3: N-alkylation of Heterocycles with Alkyl Halides

Substrate (Heterocycle)BaseSolventTemp. (°C)TimeProduct TypeYield
4-BromopyrazoleKOHTolueneRT-1-(4-Bromobenzyl)-4-bromopyrazoleGood
4-Bromo-1H-1,2,3-triazoleK₂CO₃DMF--2-(Alkyl)-4-bromo-2H-1,2,3-triazoleExcellent[3]

*Note: The reaction conditions are general and can be adapted for this compound. For unsymmetrical heterocycles, a mixture of regioisomers may be obtained.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nitrogen Compound (Amine, Amide, or Heterocycle) in Solvent B Add Base A->B C Add this compound B->C D Stir at Specified Temperature C->D E Monitor by TLC D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Phase G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS, etc.) I->J

Caption: General workflow for N-alkylation.

SN2 Reaction Mechanism

Caption: SN2 mechanism for N-alkylation.

Troubleshooting and Safety Precautions

  • Low Yields: Incomplete reaction may be due to insufficient base, low temperature, or short reaction times. The presence of water can also be detrimental, especially when using strong bases like NaH. Ensure all reagents and solvents are anhydrous where specified.

  • Side Reactions: Over-alkylation of primary amines can be minimized by using a slight excess of the amine or by portion-wise addition of the alkylating agent.

  • Purification Challenges: The polarity of the product will determine the appropriate eluent system for column chromatography. A gradual increase in the polarity of the mobile phase is recommended.

  • Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions involving sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromobenzyl bromide with various organic partners. This versatile substrate can participate in a range of powerful C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These transformations are instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp³)–C(sp²) bonds, pairing benzylic halides with organoboron compounds. This reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[1]

Data Presentation: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids

The following table summarizes the results of a microwave-assisted Suzuki-Miyaura cross-coupling of various benzylic bromides with arylboronic acids, demonstrating the feasibility and efficiency of this methodology.[2]

EntryBenzylic BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-Methoxybenzyl bromidePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1402075
2Benzyl bromide4-Trifluoromethylphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1402035
33,5-Dimethylbenzyl bromide4-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1402068
44-Chlorobenzyl bromidePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1402069
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzylic halides.[1][2]

Materials:

  • This compound (1.0 mmol, 249.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • JohnPhos (0.10 mmol, 29.8 mg)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (5 mL) to the vial via a syringe.

  • Place the vial in a microwave reactor and irradiate at 140 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between a benzylic halide and a terminal alkyne, a key transformation for the synthesis of substituted alkynes.[3][4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][6]

Data Presentation: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

The following table presents representative conditions for the Sonogashira coupling of various aryl bromides with terminal alkynes. While not specific to this compound, these conditions serve as a good starting point for optimization.

EntryAryl BromideTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylacetylene (B144264)MCM-41-Pd (0.1)CuI (1)Et₃NToluene (B28343)1002485[4]
24-BromobenzonitrilePhenylacetyleneMCM-41-Pd (0.1)CuI (1)Et₃NToluene1002492[4]
34-BromonitrobenzenePhenylacetyleneMCM-41-Pd (0.1)CuI (1)Et₃NToluene1002495[4]
42-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100393[5]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This is a general protocol for a typical Sonogashira coupling reaction.[3][5]

Materials:

  • This compound (1.0 mmol, 249.9 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (B128534) (Et₃N, 3.0 mmol, 303.6 mg, 0.42 mL)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask with a stir bar

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₂Cl₂ and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (3 mL) and triethylamine (3.0 mmol) to the flask.

  • Add this compound (1.0 mmol) to the mixture.

  • Finally, add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the organic mixture with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[7][8] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[9][10]

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides

The following are representative examples of Buchwald-Hartwig amination reactions with various aryl bromides.

EntryAryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePiperidine(NHC)Pd(allyl)Cl (3)-LHMDSTHF220.595[11]
24-BromoanisolePiperidine(NHC)Pd(allyl)Cl (3)-LHMDSTHF220.393[11]
34-Bromotoluene1,2,3,4-Tetrahydroisoquinoline(NHC)Pd(allyl)Cl (3)-LHMDSTHF220.565[11]
44-BromotolueneN,N,N'-trimethyl-1,2-diaminoethane(NHC)Pd(allyl)Cl (3)-LHMDSTHF70585[11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

This protocol is based on a general procedure for the Buchwald-Hartwig amination.[11]

Materials:

  • This compound (1.0 mmol, 249.9 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

  • (NHC)Pd(allyl)Cl catalyst (e.g., IPr-Pd-allyl-Cl, 0.03 mmol)

  • Lithium bis(trimethylsilyl)amide (LHMDS, 1M solution in THF, 2.2 mL, 2.2 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube with a stir bar

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the (NHC)Pd(allyl)Cl catalyst.

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Add a solution of this compound in anhydrous toluene (2 mL).

  • Add morpholine via syringe.

  • Add the LHMDS solution dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture in an oil bath at 80-100 °C until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[12][13] It is a versatile C-C bond-forming reaction with a high degree of functional group tolerance.[14]

Data Presentation: Negishi Coupling of Aryl Bromides

This table provides examples of Negishi coupling reactions with aryl bromides, which can be adapted for this compound.

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-Bromo-N,N-dimethylaniline(p-tolyl)ZnClPd(OAc)₂ (1)SPhos (2)THF25295
24-Bromobenzonitrile(2-thienyl)ZnClPd(OAc)₂ (1)SPhos (2)THF25298
31-Bromo-4-(trifluoromethyl)benzene(p-anisyl)ZnClPd(OAc)₂ (1)SPhos (2)THF25297
42-Bromopyridine(p-tolyl)ZnClPd(OAc)₂ (1)SPhos (2)THF25296
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

This is a generalized protocol for a Negishi cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 249.9 mg)

  • Phenylzinc chloride (0.5 M solution in THF, 2.4 mL, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • SPhos (0.02 mmol, 8.2 mg)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Schlenk flask with a stir bar

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ and SPhos.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous THF (3 mL) to the flask.

  • Add the solution of this compound in THF (2 mL).

  • Slowly add the phenylzinc chloride solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

G cluster_main General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)(R')L_n Transmetal->PdII_R_R Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product Reactant1 R-X (this compound) Reactant1->OxAdd Reactant2 R'-M (Coupling Partner) Reactant2->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow for Cross-Coupling Start Start Setup Reaction Setup: - Add reagents to flask - Inert atmosphere Start->Setup Addition Solvent & Reagent Addition Setup->Addition Reaction Reaction: - Heating/Stirring - Monitor by TLC Addition->Reaction Workup Work-up: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for a cross-coupling reaction.

References

Application Notes and Protocols for Williamson Ether Synthesis using 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of modern organic chemistry, providing a reliable and versatile method for the formation of ether linkages. This application note details the use of 4-bromobenzyl bromide as a key electrophile in this reaction. The presence of the bromine atom on the aromatic ring, in addition to the reactive benzylic bromide, makes this compound a particularly valuable building block in multi-step organic synthesis. This dual functionality allows for the initial formation of an ether, followed by subsequent cross-coupling reactions at the aryl bromide position, enabling the construction of complex molecular architectures.[1]

The 4-bromobenzyl moiety is a common structural motif in a variety of pharmacologically active compounds, including agents with anticancer and anti-inflammatory properties. Its incorporation into a molecule can significantly influence biological activity. Therefore, a robust and well-characterized protocol for the synthesis of 4-bromobenzyl ethers is of great importance to the drug discovery and development community.

Reaction Mechanism and Signaling Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of an alcohol or a phenol (B47542) by a suitable base to form a potent nucleophile, the alkoxide or phenoxide ion. This ion then attacks the electrophilic carbon of the this compound, displacing the bromide leaving group and forming the desired ether.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol/Phenol Alcohol/Phenol Alkoxide/Phenoxide Alkoxide/Phenoxide Alcohol/Phenol->Alkoxide/Phenoxide Base Base Base Protonated_Base Protonated_Base Transition_State Transition State Alkoxide/Phenoxide->Transition_State Nucleophilic Attack 4-Bromobenzyl_Bromide 4-Bromobenzyl_Bromide 4-Bromobenzyl_Bromide->Transition_State 4-Bromobenzyl_Ether 4-Bromobenzyl_Ether Transition_State->4-Bromobenzyl_Ether Bromide_Ion Bromide_Ion Transition_State->Bromide_Ion Leaving Group Departure Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Alcohol/Phenol + This compound + Base Reaction Reaction in appropriate solvent (e.g., CH3CN or THF) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quenching Quenching (if necessary) Monitoring->Quenching Reaction Complete Extraction Extraction with organic solvent Quenching->Extraction Washing Washing with aqueous solutions Extraction->Washing Drying Drying with anhydrous salt Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry

References

Troubleshooting & Optimization

Technical Support Center: 4-Bromobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromobenzyl Bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of common side products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The primary reactivity of this compound is as an electrophile in nucleophilic substitution and as a substrate in cross-coupling reactions. However, several common side products can arise depending on the reaction conditions. These include:

  • 4-Bromobenzyl alcohol: Formed due to the hydrolysis of this compound in the presence of water.

  • 4,4'-Dibromobibenzyl: A product of Wurtz-type coupling, where two molecules of this compound react with each other, often promoted by metals like magnesium.

  • Friedel-Crafts Alkylation Products: If an aromatic solvent (e.g., benzene (B151609), toluene) is used, this compound can act as an alkylating agent, leading to the formation of diarylmethane derivatives.

  • Polyalkylation Products: In Friedel-Crafts reactions, the initial alkylation product can be more reactive than the starting aromatic compound, leading to the addition of multiple 4-bromobenzyl groups.

  • Elimination Products: Although less common for benzyl (B1604629) halides, elimination reactions to form stilbene (B7821643) derivatives can occur, especially in the presence of a strong, bulky base.

Q2: How can I minimize the formation of 4-bromobenzyl alcohol in my reaction?

A2: The formation of 4-bromobenzyl alcohol is a result of hydrolysis. To minimize this side product, it is crucial to maintain anhydrous (dry) conditions throughout your experiment.

  • Drying of Glassware and Reagents: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents should be freshly distilled from an appropriate drying agent. Other reagents should be of anhydrous grade and handled under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Q3: I am observing a significant amount of a high-molecular-weight impurity that I suspect is a coupling product. What is it and how can I prevent it?

A3: The high-molecular-weight impurity is likely 4,4'-dibromobibenzyl, resulting from a Wurtz-type coupling reaction. This is particularly common in reactions involving metals, such as Grignard reagent formation.

To minimize its formation:

  • Slow Addition: Add the this compound slowly to the reaction mixture. This maintains a low concentration of the benzyl bromide, reducing the likelihood of self-coupling.

  • Reaction Temperature: Maintain a low reaction temperature. Coupling reactions often have a higher activation energy, so lower temperatures will favor the desired reaction over the side reaction.

  • Highly Active Metal Surface: When preparing Grignard reagents, using highly activated magnesium can promote the desired reaction over the coupling side reaction.

Troubleshooting Guides

Issue 1: Formation of 4-Bromobenzyl Alcohol (Hydrolysis)
SymptomProbable CauseRecommended Solution
Presence of a polar impurity with a hydroxyl group signal in NMR/IR.Presence of water in the reaction.Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar).
Issue 2: Formation of 4,4'-Dibromobibenzyl (Wurtz-Type Coupling)
SymptomProbable CauseRecommended Solution
A high-boiling, non-polar impurity is observed, especially in reactions involving metals (e.g., Grignard formation).Self-coupling of this compound.Add the this compound solution dropwise to the reaction mixture. Maintain a low reaction temperature (e.g., 0 °C). Use a larger volume of solvent to work under more dilute conditions.
Issue 3: Unintended Friedel-Crafts Alkylation of Aromatic Solvents
SymptomProbable CauseRecommended Solution
Formation of diarylmethane-type byproducts when using aromatic solvents like benzene or toluene.The aromatic solvent is acting as a nucleophile.Use a non-aromatic, inert solvent such as THF, dioxane, or a halogenated alkane (e.g., dichloromethane) if the reaction conditions permit.
Issue 4: Polyalkylation in Friedel-Crafts Reactions
SymptomProbable CauseRecommended Solution
Multiple 4-bromobenzyl groups are attached to the aromatic substrate.The mono-alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate relative to the this compound. Consider performing a Friedel-Crafts acylation followed by reduction of the ketone, as the acyl group is deactivating and prevents polysubstitution.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction

This protocol describes a general procedure for the alkylation of a generic nucleophile (Nu-H) with this compound, with an emphasis on preventing the formation of 4-bromobenzyl alcohol.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous base (e.g., K₂CO₃, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the nucleophile (1.0 eq) and the anhydrous solvent.

  • Add the anhydrous base (1.1-1.5 eq) portion-wise to the stirred solution.

  • In a separate flame-dried flask, dissolve this compound (1.05 eq) in the anhydrous solvent.

  • Slowly add the this compound solution to the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Minimizing Wurtz-Type Coupling during Grignard Reagent Formation

This protocol outlines the preparation of 4-bromobenzylmagnesium bromide with measures to reduce the formation of 4,4'-dibromobibenzyl.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Assemble a flame-dried three-necked flask with a condenser, a dropping funnel, and a gas inlet.

  • Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask under a positive pressure of inert gas.

  • Gently warm the flask with a heat gun until violet vapors of iodine are observed, then allow to cool.

  • Add a small amount of anhydrous ether/THF to cover the magnesium.

  • Dissolve this compound (1.0 eq) in anhydrous ether/THF in the dropping funnel.

  • Add a small portion of the this compound solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent can then be used in subsequent steps.

Visualizing Reaction Pathways

Side_Product_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways This compound This compound Desired_Product Desired Product (R-Nu) This compound->Desired_Product + Nucleophile 4-Bromobenzyl_Alcohol 4-Bromobenzyl Alcohol This compound->4-Bromobenzyl_Alcohol + H₂O (Hydrolysis) Wurtz_Coupling 4,4'-Dibromobibenzyl This compound->Wurtz_Coupling Self-Coupling Friedel_Crafts_Product Friedel-Crafts Product This compound->Friedel_Crafts_Product + Aromatic Solvent Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Desired_Product H2O H2O H2O->4-Bromobenzyl_Alcohol Aromatic_Solvent Aromatic_Solvent Aromatic_Solvent->Friedel_Crafts_Product

Caption: Reaction pathways for this compound.

Troubleshooting_Logic Start Reaction Issue Identified Impurity_ID Identify Impurity (e.g., NMR, MS) Start->Impurity_ID Is_Hydrolysis Hydrolysis Product? Impurity_ID->Is_Hydrolysis Is_Coupling Coupling Product? Is_Hydrolysis->Is_Coupling No Dry_Conditions Implement Strict Anhydrous Conditions Is_Hydrolysis->Dry_Conditions Yes Is_FC Friedel-Crafts Product? Is_Coupling->Is_FC No Slow_Addition Slow Reagent Addition & Lower Temperature Is_Coupling->Slow_Addition Yes Change_Solvent Switch to Non-Aromatic Inert Solvent Is_FC->Change_Solvent Yes End Problem Resolved Is_FC->End No/Other Dry_Conditions->End Slow_Addition->End Change_Solvent->End

Caption: Troubleshooting workflow for side product formation.

Technical Support Center: Purification of Products from 4-Bromobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 4-bromobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reactions involving this compound?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Excess this compound, unreacted nucleophiles (e.g., phenols, amines, alcohols), or precursors like 4-bromotoluene (B49008) or 4-bromobenzoic acid.[1]

  • Byproducts from Side Reactions:

    • Hydrolysis Products: 4-bromobenzyl alcohol is a frequent impurity, formed if moisture is present in the reaction.[2]

    • Elimination Products: Can form if using strong, sterically hindered bases.[3]

    • Polybrominated Species: Over-bromination of the starting material can lead to di- or tri-brominated impurities.[4]

  • Reagent-Derived Impurities: Residual base (e.g., K₂CO₃, NaH), phase-transfer catalysts, or solvents.[3]

Q2: My reaction yield is very low after purification. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several issues during the reaction or workup. Consider the following:

  • Reagent Quality: this compound can degrade. Ensure it has been stored in a cool, dry, dark place to prevent decomposition.[3] The purity of your nucleophile and other reagents should also be verified.[2]

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) are generally preferred for Sₙ2 reactions with benzyl (B1604629) bromides. Ensure the solvent is anhydrous.[3]

    • Base: The choice of base is critical and depends on the pKa of the nucleophile.[3]

    • Temperature: Some reactions may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[3]

  • Workup and Purification: Product may be lost during aqueous washes if it has some water solubility. During column chromatography, using a solvent system that is too polar can cause the product to elute with more polar impurities.

Below is a troubleshooting workflow for addressing low reaction yields.

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Purity (this compound, Nucleophile) start->reagent_quality Start Here reaction_conditions Optimize Reaction Conditions (Solvent, Base, Temp.) reagent_quality->reaction_conditions If Reagents are Pure workup Review Workup & Purification reaction_conditions->workup If Conditions are Optimal solution Improved Yield workup->solution If Technique is Refined

Troubleshooting workflow for low reaction yield.

Q3: How do I choose the best purification method for my product?

The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: Ideal for solid products with good thermal stability. The key is to find a solvent or solvent system where the product's solubility is high at elevated temperatures and low at room or lower temperatures.[5]

  • Column Chromatography: A versatile method for separating compounds based on polarity. It is effective for removing both more polar and less polar impurities from the desired product.[1]

  • Liquid-Liquid Extraction: Primarily used during the initial workup to remove water-soluble impurities like inorganic salts.[3]

  • Distillation: Suitable for liquid products or to remove volatile impurities like unreacted benzyl bromide.[6]

Here is a decision-making diagram to help select a purification method.

purification_decision_tree start Crude Product extraction Aqueous Workup/ Liquid-Liquid Extraction start->extraction is_solid Is the product a solid? recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No recrystallization->chromatography If impurities persist distillation Distillation chromatography->distillation For volatile impurities extraction->is_solid

Decision tree for selecting a purification method.

Troubleshooting Guides

Issue 1: Removing Unreacted this compound

Problem: My purified product is contaminated with unreacted this compound.

Solution:

  • Column Chromatography: this compound is relatively non-polar. Using a non-polar eluent system, such as hexane/ethyl acetate, will typically elute the this compound before the more polar product.[6]

  • Chemical Scavenging: Excess this compound can be converted to a more easily removable compound. For example, adding triethylamine (B128534) will form benzyltriethylammonium bromide, which is water-soluble and can be removed by an aqueous wash.[6]

  • Vacuum: If the desired product is not volatile, applying a high vacuum, possibly with gentle heating, can remove residual this compound.[6]

Issue 2: Presence of 4-Bromobenzyl Alcohol in the Product

Problem: My product is contaminated with 4-bromobenzyl alcohol, likely due to hydrolysis.

Solution:

  • Column Chromatography: 4-bromobenzyl alcohol is more polar than many of its ether or ester derivatives. A gradient elution on a silica (B1680970) gel column, starting with a non-polar solvent and gradually increasing the polarity, should effectively separate the alcohol from the desired product.[7][8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying a product from a this compound reaction, such as the synthesis of 4-bromobenzyl methyl ether.[7]

  • TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).[1]

    • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure product.[1]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying a solid product, such as 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.[5]

  • Solvent Selection: Screen various solvents or solvent pairs to find one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.[5]

    • Dry the purified crystals under a vacuum.[5]

A general workflow for product purification is shown below.

purification_workflow reaction Reaction Completion workup Aqueous Workup (e.g., wash with water, brine) reaction->workup extraction Organic Layer Separation & Drying (e.g., Na2SO4) workup->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration crude_product Crude Product concentration->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification analysis Purity Analysis (TLC, NMR, GC/MS, HPLC) purification->analysis pure_product Pure Product analysis->pure_product

References

Technical Support Center: Purification of Reaction Mixtures Containing 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted 4-bromobenzyl bromide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture where this compound is used as a reactant?

A1: Besides the unreacted starting material, a common impurity is 4-bromobenzyl alcohol, which forms if moisture is present in the reaction. Other potential byproducts depend on the specific reaction but can include dibrominated species or products from side reactions.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods are column chromatography, liquid-liquid extraction, and recrystallization. The choice of method depends on the properties of the desired product and the scale of the reaction.

Q3: How can I monitor the removal of this compound?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. This compound is UV-active, making it easily visible on a TLC plate under a UV lamp.

Q4: Is this compound hazardous?

A4: Yes, this compound is a corrosive and lachrymatory compound, meaning it can cause severe skin burns, eye damage, and is irritating to the respiratory system.[1][2][3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3]

Data Presentation: Physicochemical Properties

The following table summarizes key physical properties of this compound and a common byproduct. This data is essential for developing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)General Solubility
This compoundC₇H₆Br₂249.9360-64115-124 @ 12 mmHgSoluble in many organic solvents like ethanol, methanol, ethyl acetate (B1210297), dichloromethane (B109758), and toluene.[4] May decompose in water.
4-Bromobenzyl alcoholC₇H₇BrO187.0375-77254Soluble in dioxane. Insoluble in water.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty separating product and this compound by column chromatography. The polarity of the eluent may not be optimal.Perform a TLC analysis with different solvent systems to find an eluent that provides good separation between your product and the starting material. A common starting eluent is a mixture of hexane (B92381) and ethyl acetate.
Emulsion formation during liquid-liquid extraction. The densities of the organic and aqueous layers are too similar.Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. Alternatively, gently swirl the separatory funnel instead of vigorous shaking.
The product crystallizes along with this compound during recrystallization. The chosen solvent is not ideal for selective crystallization.Screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity (this compound) remains in solution.
The purified product still shows traces of this compound. The purification method was not efficient enough.A combination of methods may be necessary. For example, perform a liquid-liquid extraction to remove the bulk of the impurity, followed by column chromatography or recrystallization for final purification.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for separating compounds with different polarities.

Methodology:

  • Slurry Preparation: In a beaker, mix silica (B1680970) gel with a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into a chromatography column plugged with a small piece of cotton or glass wool. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel.

  • Elution: Add the chosen eluent (e.g., a hexane/ethyl acetate mixture) to the top of the column and begin collecting fractions. The less polar this compound will typically elute before more polar products.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Liquid-Liquid Extraction

This technique is useful for a preliminary cleanup, especially to remove water-soluble impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) that is immiscible with water.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • Water: to remove any water-soluble byproducts.

    • Saturated sodium bicarbonate solution: to neutralize any acidic components.

    • Brine (saturated NaCl solution): to help break any emulsions and remove residual water.

  • Layer Separation: After each wash, allow the layers to separate and drain the aqueous (bottom) layer.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the partially purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid products.

Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains soluble. Ethanol is often a good starting point.[5]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the desired product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Experimental Workflow: Column Chromatography

G Workflow for Column Chromatography Purification A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: A flowchart illustrating the major steps in purifying a compound using column chromatography.

Experimental Workflow: Liquid-Liquid Extraction

G Workflow for Liquid-Liquid Extraction A Dissolve Crude Mixture in Organic Solvent B Transfer to Separatory Funnel A->B C Wash with Water B->C D Wash with Saturated NaHCO3 C->D E Wash with Brine D->E F Separate Organic Layer E->F G Dry with Anhydrous Agent F->G H Filter and Evaporate Solvent G->H I Obtain Partially Purified Product H->I

Caption: A diagram showing the sequential washing and separation steps in a liquid-liquid extraction procedure.

Decision Tree: Choosing a Purification Method

G Decision Tree for Purification Method Selection A Is the product a solid? B Try Recrystallization A->B Yes C Is the product significantly more or less polar than this compound? A->C No D Use Column Chromatography C->D Yes E Consider Liquid-Liquid Extraction for initial cleanup C->E No

Caption: A logical diagram to assist in selecting the most appropriate primary purification technique.

References

Troubleshooting low yield in Suzuki coupling with 4-Bromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on the use of 4-bromobenzyl bromide as a substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a low or non-existent yield of the desired product. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of benzylic halides can stem from several factors. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:

  • Catalyst Activity and Loading: The palladium catalyst is central to the reaction. Deactivation or insufficient activity is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air.[1] Consider screening different palladium sources and ligands, as bulky, electron-rich phosphine (B1218219) ligands have been shown to accelerate oxidative addition and reductive elimination.[2] In some cases, increasing the catalyst loading may be necessary, but be aware that exceeding the optimum amount can sometimes increase side reactions like homocoupling.[3]

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation and low yields.[1]

  • Reagent Quality: The purity of your starting materials, including this compound, the boronic acid or ester, and the base, is critical. Impurities can poison the catalyst. Boronic acids can degrade over time, especially when exposed to air and moisture.[1]

  • Base Selection and Strength: The choice of base is crucial for the transmetalation step.[4] For Suzuki couplings involving benzyl (B1604629) halides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[3][5] The base must be sufficiently strong and soluble in the reaction medium.

  • Solvent System: The solvent plays a key role in dissolving the reagents and stabilizing catalytic intermediates. Ethereal solvents like tetrahydrofuran (B95107) (THF) or cyclopentyl methyl ether (CPME), often in a mixture with water, have been shown to provide high yields with minimal homocoupling.[3] The water is often essential for dissolving the inorganic base.[5]

  • Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. If you are running the reaction at a lower temperature (e.g., 70-80 °C), consider increasing it, while monitoring for potential decomposition of your starting materials or product.[5]

Q2: I am observing a significant amount of homocoupling product (bibenzyl derivatives) in my reaction mixture. How can I suppress this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings, particularly when using Pd(II) precatalysts or when oxygen is present.[6] To minimize homocoupling, consider the following strategies:

  • Rigorous Inert Atmosphere: Ensure that your reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed. Maintaining a positive pressure of nitrogen or argon throughout the reaction is crucial to prevent oxygen from entering the system, as oxygen can promote homocoupling.[5][6]

  • Catalyst Choice: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction process can sometimes lead to homocoupling of the boronic acid.[6] Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.

  • Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.[5]

Q3: My this compound starting material appears to be degrading or participating in other side reactions. What could be happening?

A3: this compound is a reactive benzylic halide and can undergo side reactions other than the desired Suzuki coupling. One common side reaction is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[7] This is more common with more reactive halides. Another possibility is nucleophilic attack by the base or solvent, particularly at elevated temperatures. To address this, ensure your reaction conditions are not overly harsh and consider if a milder base or lower temperature could be effective.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Suzuki coupling of benzyl halides from various literature sources. This data can help guide your optimization efforts.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)772395[3]
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)CPME/H₂O (10:1)901894[3]
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMFMicrowave0.3350[2]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O8022Good[8]

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol is a general starting point for the Suzuki coupling reaction.

  • Reaction Setup: To a dry Schlenk flask, add the arylboronic acid (1.1 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[9]

  • Substrate Addition: Add the this compound (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[9]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Optimized Protocol for High-Yield Suzuki Coupling of Benzyl Bromide

This optimized protocol is based on conditions reported to give high yields for the coupling of benzyl bromides.[3]

  • Reaction Setup: In a sealed tube, combine the potassium aryltrifluoroborate (1.01 equivalents), Cs₂CO₃ (3.0 equivalents), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and benzyl bromide (1.0 equivalent).

  • Inert Atmosphere: Purge the sealed tube with a nitrogen atmosphere.

  • Solvent Addition: Add a degassed 10:1 mixture of cyclopentyl methyl ether (CPME) and water.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 18 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C [Ar-Pd(II)L2-X] Intermediate B->C D Transmetalation C->D E [Ar-Pd(II)L2-R] Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G ArX Ar-X ArX->B R_B R-B(OR)2 R_B->D Base Base Base->D

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield Observed cat_issues 1. Catalyst Issues? start->cat_issues cond_issues 2. Suboptimal Conditions? start->cond_issues reagent_issues 3. Reagent Purity/Side Reactions? start->reagent_issues action1 Action: - Check catalyst activity - Screen new ligands/catalysts - Ensure rigorous degassing cat_issues->action1 action2 Action: - Increase temperature - Screen different bases (e.g., Cs2CO3) - Vary solvent system (e.g., CPME/H2O) cond_issues->action2 action3 Action: - Use fresh, pure reagents - Check for homocoupling - Analyze for dehalogenation reagent_issues->action3

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.

Side_Reactions Start This compound (Starting Material) Desired Desired Suzuki Product Start->Desired Suzuki Coupling (Pd(0), Boronic Acid, Base) Homocoupling Bibenzyl Homocoupling Product Start->Homocoupling Homocoupling (O2 or Pd(II) mediated) Dehalogenation Toluene (Dehalogenation) Start->Dehalogenation Dehalogenation (Pd-H species)

Caption: Potential side reactions for this compound in Suzuki coupling.

References

Technical Support Center: Optimizing Alkylation Reactions with 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-bromobenzyl bromide alkylation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low or No Product Yield

Question: I am observing a low yield or no formation of my desired alkylated product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in an alkylation reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: this compound can degrade over time. Ensure it is fresh or has been stored properly in a cool, dry, and dark place.[1] The purity of the nucleophile, base, and solvent is also critical.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This will help determine if the reaction is slow, stalled, or if starting material is being consumed to form side products.[1]

Optimization of Reaction Parameters:

  • Temperature: Some alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 50-80°C).[1][2]

  • Base Selection: The choice of base is crucial for the efficient deprotonation of the nucleophile. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) may be necessary instead of weaker bases like potassium carbonate (K₂CO₃).[1][2] The solubility of the base in the chosen solvent can also impact the reaction rate.[1]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred for Sₙ2 reactions involving benzyl (B1604629) bromides as they do not solvate the nucleophile as strongly as polar protic solvents, thus enhancing its reactivity.[1][3][4] Ensure the solvent is anhydrous, as water can lead to hydrolysis of the this compound.[1]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing significant impurities alongside my desired product. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge in alkylation reactions. The primary side products to consider are from over-alkylation, elimination, and hydrolysis.

  • Over-alkylation: This is common when using nucleophiles with multiple reactive sites, such as primary amines.[1] To mitigate this, carefully control the stoichiometry, sometimes using a slight excess of the nucleophile.[1] In some cases, a protecting group strategy may be necessary.[1]

  • Elimination (E2) Reaction: The formation of an elimination byproduct can occur, especially when using strong, sterically hindered bases at elevated temperatures.[1] To favor the desired Sₙ2 substitution, use a weaker, non-hindered base and moderate reaction temperatures.[1]

  • Hydrolysis: this compound can react with any water present in the reaction mixture to form 4-bromobenzyl alcohol. To prevent this, use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my this compound alkylation?

A1: Polar aprotic solvents are generally the most effective for Sₙ2 reactions with benzyl bromides.[1][3] These include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[1] These solvents solvate the cation of the base but leave the nucleophilic anion relatively "naked" and more reactive.[3] Polar protic solvents like water and alcohols should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and can also lead to hydrolysis of the benzyl bromide.[1][4]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of your nucleophile.[1] For nucleophiles with relatively high acidity (e.g., phenols), weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[1] For less acidic nucleophiles (e.g., some alcohols or secondary amines), a stronger base such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required for complete deprotonation.[1]

Q3: My nucleophile is not very soluble in the recommended organic solvents. What can I do?

A3: In cases of poor solubility, a technique called Phase Transfer Catalysis (PTC) can be highly effective. PTC uses a catalyst, often a quaternary ammonium (B1175870) salt, to transport the nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved, allowing the reaction to proceed.[5][6] This method can also allow for the use of less polar, more environmentally benign solvents.[5]

Q4: Should I be concerned about the stability of this compound?

A4: Yes, benzyl bromides can be lachrymators and are sensitive to moisture.[1] It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment.[1] It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[1]

Data Presentation

Table 1: General Reaction Condition Optimization Parameters

ParameterRecommendationRationale
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)Enhances nucleophile reactivity by minimizing solvation.[1][3]
Base Dependent on nucleophile pKa (e.g., K₂CO₃, Cs₂CO₃ for acidic nucleophiles; NaH, DBU for less acidic ones)Ensures efficient deprotonation of the nucleophile to initiate the reaction.[1][2]
Temperature Room Temperature to 80 °CStart at room temperature and increase if the reaction is slow, but be mindful of potential side reactions at higher temperatures.[1][2]
Stoichiometry 1.0 - 1.2 equivalents of this compoundA slight excess may be needed to drive the reaction to completion, but a large excess can lead to over-alkylation with certain nucleophiles.[1][2]

Table 2: Troubleshooting Guide for Common Side Products

Side ProductLikely CauseRecommended Solution
Over-alkylation Product Nucleophiles with multiple reactive sites (e.g., primary amines).Use a protecting group strategy or carefully control the stoichiometry.[1]
Elimination Product Strong, sterically hindered bases and high temperatures.Use a weaker, non-hindered base and moderate temperatures.[1]
Hydrolysis Product (4-bromobenzyl alcohol) Presence of water in the reaction mixture.Use anhydrous solvents and reagents, and ensure glassware is dry.[1]

Experimental Protocols

General Protocol for N-Alkylation of an Amine with this compound

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Deprotonation: Add a suitable base (e.g., K₂CO₃, 1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: The reaction mixture can be stirred at room temperature or heated (e.g., to 60 °C) while monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[2]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality (4-BBB, Nucleophile, Solvent, Base) start->check_reagents monitor_reaction Monitor Reaction by TLC check_reagents->monitor_reaction optimize_temp Optimize Temperature (Increase if slow) monitor_reaction->optimize_temp Reaction slow or stalled optimize_base Optimize Base (Consider stronger base if needed) monitor_reaction->optimize_base Reaction slow or stalled optimize_solvent Optimize Solvent (Ensure polar aprotic & anhydrous) monitor_reaction->optimize_solvent Side reactions (e.g., hydrolysis) success Improved Yield optimize_temp->success optimize_base->success optimize_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Parameters reaction This compound Alkylation nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) reaction->nucleophile base Base (e.g., K2CO3, NaH) reaction->base solvent Solvent (e.g., DMF, Acetonitrile) reaction->solvent temperature Temperature (e.g., 25-80°C) reaction->temperature product Alkylated Product nucleophile->product base->product side_products Side Products (Over-alkylation, Elimination, Hydrolysis) base->side_products Strong/Hindered solvent->product solvent->side_products Aqueous temperature->product temperature->side_products Too High

Caption: Key parameters influencing the alkylation reaction.

References

Hydrolysis of 4-Bromobenzyl bromide and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobenzyl bromide. It addresses common issues related to its hydrolysis and provides protocols for prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is hydrolysis, which occurs when the compound reacts with water. This compound is susceptible to nucleophilic attack by water, leading to the formation of 4-bromobenzyl alcohol and hydrobromic acid. This reaction is often accelerated by polar protic solvents.

Q2: How can I tell if my this compound has hydrolyzed?

A2: Hydrolysis can be detected by several analytical methods:

  • Thin-Layer Chromatography (TLC): The hydrolysis product, 4-bromobenzyl alcohol, is more polar than this compound and will have a lower Rf value. You can run a TLC with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes) to check for the presence of a new, more polar spot.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the two compounds. The benzylic protons (-CH2Br) of this compound appear at a different chemical shift than the benzylic protons (-CH2OH) of 4-bromobenzyl alcohol. Specifically, the -CH2Br protons are typically found further downfield.

  • Melting Point: Pure this compound has a distinct melting point (around 62-64 °C). A broadened or depressed melting point can indicate the presence of impurities, including the hydrolysis product.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry place, away from moisture and light. The container should be tightly sealed, and for long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Troubleshooting Guides

Problem: Low yield in a reaction where this compound is a starting material.
Possible Cause Troubleshooting Step
Hydrolysis of this compound Before starting your reaction, check the purity of your this compound using TLC or NMR to ensure it has not hydrolyzed during storage. If hydrolysis is suspected, consider purifying the starting material. For the reaction itself, ensure all glassware is rigorously dried (oven-dried or flame-dried) and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Reaction conditions not optimal Review the reaction temperature, concentration, and reaction time. For reactions like Suzuki couplings or ether syntheses, ensure the catalyst, ligand, and base are appropriate and of high purity.[2][3]
Impure reagents or solvents Use freshly opened or properly stored anhydrous solvents. Ensure other reagents are pure and dry.
Problem: A new, more polar spot appears on the TLC plate during the reaction.
Possible Cause Troubleshooting Step
Hydrolysis is occurring This new spot is likely the hydrolysis product, 4-bromobenzyl alcohol. To confirm, you can compare its Rf value to a standard of 4-bromobenzyl alcohol. If hydrolysis is significant, it may be necessary to restart the reaction with stricter anhydrous conditions.
Formation of other byproducts Depending on the reaction, other polar byproducts could be forming. Consider using other analytical techniques like LC-MS or GC-MS to identify the unknown spot.
Problem: Difficulty in separating the desired product from the hydrolysis byproduct (4-bromobenzyl alcohol) during workup.
Possible Cause Troubleshooting Step
Similar polarities If the desired product has a polarity similar to 4-bromobenzyl alcohol, separation by standard extraction may be difficult. Column chromatography is often the most effective method for separation. A careful selection of the eluent system is crucial for good separation.[4]
Incomplete reaction If a significant amount of this compound remains, you will have three components to separate. Monitor the reaction to completion by TLC to minimize the complexity of the purification.

Data Presentation

Table 1: Relative Rates of Reaction of Substituted Benzyl (B1604629) Bromides with Pyridine in Acetone at 40°C [5]

Substituent (R)Relative Rate (kR/kH)
H1.00
Methyl (Me)1.66
Ethyl (Et)1.40

This data suggests that electron-donating groups can increase the reaction rate. The bromo group in the para position is generally considered to be electron-withdrawing through induction but electron-donating through resonance. Its overall effect on the hydrolysis rate would depend on the specific reaction conditions and mechanism.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions (e.g., Suzuki Coupling)

This protocol outlines the general steps to minimize hydrolysis when using this compound in a moisture-sensitive reaction like a Suzuki coupling.[2][6][7][8]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, K3PO4)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Inert gas (Argon or Nitrogen) supply

  • Dry syringes and needles

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus while still warm and immediately purge with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Addition: Add the this compound, arylboronic acid, palladium catalyst, and base to the reaction flask under a counterflow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a dry syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with deionized water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)

Materials:

  • Reaction mixture sample

  • TLC plate (silica gel)

  • Developing chamber

  • Eluent (e.g., 20% ethyl acetate in hexanes)[1]

  • UV lamp

Procedure:

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: this compound will have a higher Rf value than the more polar hydrolysis product, 4-bromobenzyl alcohol. The presence and intensity of the lower Rf spot will indicate the extent of hydrolysis.

Mandatory Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack by Water (Fast) cluster_step3 Step 3: Deprotonation (Fast) 4-Bromobenzyl_bromide This compound Carbocation Benzylic Carbocation (Resonance Stabilized) 4-Bromobenzyl_bromide->Carbocation Heterolytic Cleavage 4-Bromobenzyl_bromide->Carbocation Br_ion Br⁻ Protonated_alcohol Protonated 4-Bromobenzyl Alcohol Carbocation->Protonated_alcohol Nucleophilic Attack Carbocation->Protonated_alcohol Water H₂O Final_product 4-Bromobenzyl Alcohol Protonated_alcohol->Final_product Deprotonation Protonated_alcohol->Final_product Water2 H₂O Hydronium H₃O⁺

Caption: SN1 Hydrolysis Mechanism of this compound.

Prevention_Workflow start Start: Plan Reaction prep_glassware Prepare Glassware: - Oven-dry (>120°C) - or Flame-dry start->prep_glassware setup_inert Set up under Inert Atmosphere (Nitrogen or Argon) prep_glassware->setup_inert anhydrous_solvents Use Anhydrous Solvents setup_inert->anhydrous_solvents add_reagents Add Reagents under Inert Gas Counterflow anhydrous_solvents->add_reagents run_reaction Run Reaction and Monitor by TLC add_reagents->run_reaction workup Aqueous Workup and Extraction run_reaction->workup purification Purification (e.g., Column Chromatography) workup->purification end End: Pure Product purification->end

Caption: Workflow for Preventing Hydrolysis in Reactions.

References

Technical Support Center: Column Chromatography Purification of 4-Bromobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 4-bromobenzyl bromide and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound derivatives, offering potential causes and solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities The eluent system is too polar, causing the product and impurities to move too quickly through the column.Decrease the polarity of the mobile phase. For instance, increase the proportion of a non-polar solvent like hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture (e.g., from 9:1 to 95:5 or even pure hexane). Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1]
The chosen solvent system does not provide sufficient resolution between the product and impurities.Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate to achieve optimal separation on the column.
Product Decomposition on the Column Silica (B1680970) gel is slightly acidic and can cause the decomposition of acid-sensitive benzyl (B1604629) bromides.[1]Deactivate the silica gel by preparing a slurry in the chosen eluent and adding a small amount of a neutralizer like triethylamine (B128534) (~1% v/v).[1] Alternatively, consider using a different stationary phase, such as neutral alumina (B75360).[1] It is also advisable to work quickly to minimize the time the compound spends on the column.[1]
Product Streaking or Tailing The sample is too concentrated when loaded onto the column.Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading.
The presence of highly polar impurities.Perform an aqueous work-up (washing with water and brine) before column chromatography to remove water-soluble impurities.[1]
The compound has poor solubility in the eluent, causing it to precipitate on the column.If the compound is not soluble in the eluting solvent, consider a "dry loading" technique. Dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the column.
Product Does Not Elute from the Column The eluent system is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. If the product is very polar, a more aggressive solvent system, such as one containing a small percentage of methanol (B129727) in dichloromethane, may be necessary.
The compound has decomposed on the column.Test the stability of your compound on silica gel using a 2D TLC experiment. Spot the compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a typical eluent system for the column chromatography of this compound derivatives?

A1: A common and effective eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation. For relatively non-polar derivatives, a high ratio of hexane to ethyl acetate (e.g., 9:1, 95:5, or even 97:3) is often used. The ideal ratio should be determined by preliminary TLC analysis.

Q2: How can I monitor the progress of the column chromatography?

A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. Small samples from the collected fractions are spotted on a TLC plate and eluted with the same solvent system used for the column. The spots are then visualized (e.g., under UV light) to determine which fractions contain the pure product.

Q3: My this compound derivative appears to be reacting with the silica gel. What can I do?

A3: Benzyl bromides can be sensitive to the acidic nature of silica gel, leading to decomposition.[1] To mitigate this, you can neutralize the silica gel by adding a small amount of triethylamine (around 1% by volume) to your eluent.[1] Alternatively, using a less acidic stationary phase like neutral alumina can be a good solution.[1]

Q4: What are some common impurities found in crude this compound, and how do they affect purification?

A4: Common impurities can include unreacted starting material (e.g., 4-bromotoluene), poly-brominated byproducts, and hydrolysis products like 4-bromobenzyl alcohol. These impurities can have polarities similar to the desired product, making separation challenging. A pre-purification workup, such as washing with a sodium bicarbonate solution, can help remove acidic impurities.

Q5: Should I use a gradient or isocratic elution for my purification?

A5: The choice between gradient and isocratic (constant solvent composition) elution depends on the complexity of your mixture. If the impurities have Rf values very close to your product on TLC, a shallow gradient elution (a slow and gradual increase in polarity) may provide better separation. If the impurities are well-separated from your product, an isocratic elution may be sufficient and simpler to perform.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general workflow for the purification of a this compound derivative. Specific parameters, such as the eluent composition, should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude product to be purified.
  • Secure the column in a vertical position in a fume hood.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
  • Drain the excess solvent until the solvent level is just above the silica bed.
  • Add another thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of the eluent or a volatile solvent.
  • Carefully apply the sample solution to the top of the silica bed using a pipette.
  • Allow the sample to absorb completely into the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions in test tubes or flasks.
  • Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent.

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Example Eluent Systems for this compound Derivatives

DerivativeEluent System (v/v)Reference
3-mer-ester derivativeEthyl acetate/Hexane (5:95)
3-Hydroxydiethylphthalate derivativeEthyl acetate/Hexane (25:75)
3-mer-Br derivativeEthyl acetate/Hexane (3:97)

Visualizations

DOT Language Scripts and Diagrams

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: General workflow for column chromatography purification.

troubleshooting_logic cluster_separation Poor Separation cluster_decomposition Product Decomposition start Problem Encountered q_polarity Is Rf too high? start->q_polarity Separation Issue q_acidic Acid-Sensitive Compound? start->q_acidic Decomposition Issue s_decrease_polarity Decrease Eluent Polarity q_polarity->s_decrease_polarity Yes s_gradient Use Gradient Elution q_polarity->s_gradient Yes s_deactivate Deactivate Silica (e.g., with Et3N) q_acidic->s_deactivate Yes s_alumina Use Neutral Alumina q_acidic->s_alumina Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Recrystallization of 4-Bromobenzyl Bromide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the recrystallization of products derived from 4-bromobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for the recrystallization of a this compound derivative?

A1: The ideal solvent should exhibit a steep solubility curve for your compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures. For aromatic bromine compounds, consider the overall polarity of your product. Generally, a solvent with a similar functional group to the product can be a good starting point (e.g., an alcohol for a benzyl (B1604629) alcohol derivative). It's crucial that the solvent does not react with your product. A preliminary small-scale solubility test with a variety of solvents (e.g., ethanol (B145695), isopropanol, ethyl acetate (B1210297), toluene, and heptane) is highly recommended to identify the optimal solvent or solvent system.

Q2: My product, a derivative of this compound, is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your product is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. To remedy this, try the following:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves, then add more of the same solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Change the solvent system: Consider using a lower-boiling point solvent or a mixed solvent system. Adding a "poor" solvent dropwise to a hot solution of your compound in a "good" solvent can often induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can provide a nucleation site for crystal growth.

  • Seeding: If you have a small crystal of the pure product, adding it to the cooled solution can initiate crystallization.

Q3: No crystals are forming even after my solution has cooled to room temperature. What are the possible reasons and solutions?

A3: A lack of crystal formation is a common issue in recrystallization. Here are the likely causes and how to address them:

  • Too much solvent: You may have used an excessive amount of solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Insufficient cooling: Ensure the solution has had adequate time to cool. If crystals still haven't formed at room temperature, try placing the flask in an ice bath to further decrease the solubility.

Q4: How can I improve the purity of my recrystallized this compound product?

A4: To enhance the purity of your product, consider the following techniques:

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.

  • Washing the crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Second recrystallization: If the purity is still not satisfactory, a second recrystallization is often effective.

  • Charcoal treatment: If your product is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oiling Out Melting point of the product is below the solvent's boiling point.Select a solvent with a lower boiling point.
Solution is too concentrated or cooled too quickly.Reheat to dissolve the oil, add more solvent, and cool slowly.[1]
High concentration of impurities.Purify the crude product by another method (e.g., column chromatography) before recrystallization.
No Crystal Formation Too much solvent was used.Evaporate some of the solvent to increase the concentration and cool again.[2]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[2]
Insufficient cooling time or temperature.Allow more time for cooling at room temperature, then use an ice bath.
Low Recovery Yield Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were washed with a solvent that was not cold enough.Always use ice-cold solvent for washing the crystals on the filter.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Add a small excess of hot solvent before filtering and evaporate it later.
Colored Crystals Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtering.
The product itself is naturally colored.The color will persist after recrystallization. Confirm the identity and purity by other analytical methods (e.g., NMR, melting point).

Experimental Protocols

Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (a 4-Bromobenzyl Ether Derivative)

This protocol is adapted for a typical 4-bromobenzyl ether derivative and can be adjusted based on the specific properties of the compound.

Single-Solvent Recrystallization (from Ethanol):

  • Dissolution: In a fume hood, place the crude 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to boiling while stirring.[1]

  • Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. Use the minimum amount of hot solvent to ensure a good recovery yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

Two-Solvent Recrystallization (from Ethyl Acetate/Heptane):

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of hot ethyl acetate with stirring.[1]

  • Induce Precipitation: While the solution is still hot, slowly add heptane (B126788) dropwise with continuous stirring until the solution becomes cloudy, indicating saturation.[1]

  • Redissolution: If excessive precipitation occurs, add a few drops of hot ethyl acetate until the solution becomes clear again.[1]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath for at least 30 minutes.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and heptane.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Recrystallization of Methyl 4-bromobenzoate (B14158574) (a 4-Bromobenzyl Ester Derivative)

Methyl 4-bromobenzoate can be effectively recrystallized from an ethanol solution.[3]

  • Dissolution: Dissolve the crude methyl 4-bromobenzoate in a minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals to obtain the purified product.

Quantitative Data

Table 1: Melting Points of this compound and Related Compounds

CompoundMelting Point (°C)
This compound62-64[4]
4-Bromobenzyl alcohol75-77[5]
Methyl 4-bromobenzoate77-81
(4-Bromobenzyl)triphenylphosphonium bromideNot specified, solid
4-Bromobenzyl cyanide~48 (118 °F)

Table 2: Solubility of 4-Bromobenzyl Derivatives in Common Solvents (Qualitative)

CompoundSolventSolubility at Room Temp.Solubility at Boiling PointRecommended for Recrystallization
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde EthanolLow (~1.5 g/100 mL)High (>20 g/100 mL)Yes (Single Solvent)[1]
IsopropanolLow (~1.0 g/100 mL)High (>15 g/100 mL)Yes (Single Solvent)[1]
Ethyl AcetateHigh (>10 g/100 mL)Very High (>30 g/100 mL)No (Too Soluble)[1]
HeptaneVery Low (<0.1 g/100 mL)Low (~1.0 g/100 mL)Yes (As anti-solvent)[1]
Ethyl Acetate/HeptaneVariableHigh (>15 g/100 mL)Yes (Two-Solvent System)[1]
Methyl 4-bromobenzoate EthanolSparingly solubleSolubleYes (Single Solvent)[3]
4-Bromobenzyl cyanide WaterSlightly soluble-No
EthanolFreely soluble-No (Too Soluble)
Diethyl etherFreely soluble-No (Too Soluble)

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter hot_filter->dissolve Impurities Removed cool Slowly Cool to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: A step-by-step workflow for a typical recrystallization experiment.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Yes low_yield Low Yield? no_crystals->low_yield No evaporate Evaporate Some Solvent no_crystals->evaporate Yes scratch_seed Scratch Flask/ Add Seed Crystal no_crystals->scratch_seed If still no crystals check_solvent_amount Use Minimum Hot Solvent low_yield->check_solvent_amount Yes wash_cold Wash with Ice-Cold Solvent low_yield->wash_cold Also check success Problem Resolved reheat->success change_solvent Change Solvent/ Solvent System evaporate->success scratch_seed->success check_solvent_amount->success wash_cold->success

Caption: A logical flowchart for troubleshooting common recrystallization problems.

References

Preventing the formation of 4,4'-dibromodibenzyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis, with a specific focus on preventing the formation of 4,4'-dibromodibenzyl ether as an undesired byproduct.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the formation of 4,4'-dibromodibenzyl ether a common issue?

The formation of 4,4'-dibromodibenzyl ether is a prevalent side reaction in two main scenarios:

  • Williamson-type ether synthesis: When using 4-bromobenzyl bromide as a substrate with a nucleophile in the presence of a base. The intended reaction might be the formation of a different ether, but the presence of any residual 4-bromobenzyl alcohol or hydrolysis of the starting material can lead to the formation of the symmetrical 4,4'-dibromodibenzyl ether.

  • Reactions involving 4-bromobenzyl alcohol: In reactions where 4-bromobenzyl alcohol is a starting material or an intermediate, its self-condensation to form the corresponding ether can occur, especially under acidic or high-temperature conditions.

Q2: What are the primary chemical pathways that lead to the formation of 4,4'-dibromodibenzyl ether?

There are two primary pathways for the formation of this byproduct:

  • SN2 reaction (Williamson-type synthesis): 4-bromobenzyl alcohol, present as an impurity or formed from the hydrolysis of this compound, can be deprotonated by a base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks another molecule of this compound in an SN2 reaction to yield 4,4'-dibromodibenzyl ether.

  • Self-condensation of 4-bromobenzyl alcohol: Under acidic conditions or at elevated temperatures, two molecules of 4-bromobenzyl alcohol can undergo dehydration to form the ether.

Q3: How can I minimize the formation of 4,4'-dibromodibenzyl ether in my reaction?

Minimizing the formation of this byproduct involves careful control of reaction conditions:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of ether formation.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. Non-nucleophilic, sterically hindered bases can be preferable. The use of aprotic solvents can minimize the hydrolysis of the starting material.

  • Control of Stoichiometry: Using a precise stoichiometry of reactants can prevent an excess of the benzyl (B1604629) bromide, which could react with any formed alcohol.

  • Anhydrous Conditions: Ensuring strictly anhydrous (dry) conditions can prevent the hydrolysis of this compound to 4-bromobenzyl alcohol, which is a key precursor to the ether byproduct.

Troubleshooting Guides

Issue 1: Unexpected formation of 4,4'-dibromodibenzyl ether during a Williamson ether synthesis.
  • Possible Cause 1: Hydrolysis of this compound.

    • Troubleshooting:

      • Ensure all glassware is thoroughly flame-dried or oven-dried before use.

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.

      • Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause 2: Presence of 4-bromobenzyl alcohol in the starting material.

    • Troubleshooting:

      • Check the purity of the this compound starting material by NMR or GC-MS.

      • If necessary, purify the starting material by recrystallization or column chromatography before use.

  • Possible Cause 3: Reaction temperature is too high.

    • Troubleshooting:

      • Run the reaction at the lowest temperature that allows for the consumption of the starting materials in a reasonable timeframe.

      • Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times at elevated temperatures.

Issue 2: Self-condensation of 4-bromobenzyl alcohol to 4,4'-dibromodibenzyl ether.
  • Possible Cause 1: Acidic reaction conditions.

    • Troubleshooting:

      • If the desired reaction can be performed under neutral or basic conditions, avoid the use of acid catalysts.

      • If an acid catalyst is necessary, use the mildest acid possible and the lowest effective catalytic loading.

  • Possible Cause 2: High reaction temperature.

    • Troubleshooting:

      • Attempt the reaction at a lower temperature.

      • Consider using a milder method for the desired transformation that does not require high temperatures.

Data Presentation

The following tables summarize the qualitative effects of various reaction parameters on the formation of 4,4'-dibromodibenzyl ether.

Table 1: Effect of Reaction Temperature on Ether Formation

TemperatureRelative Rate of Ether Formation
Low (e.g., 0-25 °C)Low
Moderate (e.g., 25-80 °C)Moderate
High (e.g., >80 °C)High

Table 2: Effect of Solvent on Ether Formation (in Williamson-type synthesis)

Solvent TypePotential for Ether FormationRationale
Aprotic (e.g., THF, DMF)LowerMinimizes hydrolysis of this compound.
Protic (e.g., Ethanol, Water)HigherCan promote hydrolysis of the starting material.

Table 3: Effect of Base Strength on Ether Formation (in Williamson-type synthesis)

Base StrengthPotential for Ether FormationRationale
Strong, non-nucleophilic (e.g., NaH)LowerEfficiently deprotonates the alcohol without competing as a nucleophile.
Strong, nucleophilic (e.g., NaOH)HigherCan also react with the alkyl halide.
Weak (e.g., K2CO3)ModerateMay require higher temperatures, which can increase ether formation.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis to Minimize Dibenzyl Ether Formation

This protocol provides a general method for reacting a nucleophile with an alkyl halide, with precautions to minimize the formation of a symmetrical dibenzyl ether byproduct.

  • Preparation:

    • All glassware (round-bottom flask, dropping funnel, condenser) is oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or in a desiccator.

    • Anhydrous solvent (e.g., tetrahydrofuran, THF) is obtained by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere.

  • Reaction Setup:

    • To the reaction flask, under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base (e.g., sodium hydride, 1.1 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Alkyl Halide:

    • Dissolve the alkyl halide (e.g., this compound, 1.05 eq) in anhydrous THF in the dropping funnel.

    • Add the alkyl halide solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired product from any 4,4'-dibromodibenzyl ether byproduct.

Protocol 2: General Procedure to Avoid Self-Condensation of Benzyl Alcohols

This protocol describes general precautions for reactions involving benzyl alcohols to minimize their acid-catalyzed self-condensation.

  • Reaction Conditions:

    • Whenever possible, perform reactions under neutral or basic conditions.

    • If an acid catalyst is required, use the mildest possible acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) at the lowest effective concentration.

  • Temperature Control:

    • Maintain the reaction temperature as low as possible. If heating is necessary, use the minimum temperature required for the desired transformation.

  • Water Removal:

    • If water is a byproduct of the desired reaction, consider using a Dean-Stark apparatus or adding a drying agent (e.g., molecular sieves) to the reaction mixture to drive the equilibrium and prevent the reverse reaction and potential side reactions.

  • Monitoring:

    • Closely monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating, which can promote byproduct formation.

Mandatory Visualization

G Pathways to 4,4'-Dibromodibenzyl Ether Formation cluster_0 Williamson-type Synthesis Pathway cluster_1 Self-Condensation Pathway This compound This compound 4-Bromobenzyl Alcohol (impurity/hydrolysis) 4-Bromobenzyl Alcohol (impurity/hydrolysis) This compound->4-Bromobenzyl Alcohol (impurity/hydrolysis) H2O 4-Bromobenzyl Alkoxide 4-Bromobenzyl Alkoxide 4-Bromobenzyl Alcohol (impurity/hydrolysis)->4-Bromobenzyl Alkoxide + Base Base Base 4,4'-Dibromodibenzyl Ether 4,4'-Dibromodibenzyl Ether 4-Bromobenzyl Alkoxide->4,4'-Dibromodibenzyl Ether + this compound (SN2) 4-Bromobenzyl Alcohol (reactant) 4-Bromobenzyl Alcohol (reactant) Protonated Alcohol Protonated Alcohol 4-Bromobenzyl Alcohol (reactant)->Protonated Alcohol + H+ Water (leaving group) Water (leaving group) Protonated Alcohol->Water (leaving group) - H2O Ether Product 4,4'-Dibromodibenzyl Ether Protonated Alcohol->Ether Product + 4-Bromobenzyl Alcohol

Caption: Reaction pathways leading to the formation of 4,4'-dibromodibenzyl ether.

G Troubleshooting Workflow for Ether Byproduct Start Start Ether Byproduct Detected Ether Byproduct Detected Start->Ether Byproduct Detected Check Starting Material Purity Check Starting Material Purity Ether Byproduct Detected->Check Starting Material Purity Review Reaction Conditions Review Reaction Conditions Ether Byproduct Detected->Review Reaction Conditions Check Starting Material Purity->Review Reaction Conditions Pure Purify Starting Material Purify Starting Material Check Starting Material Purity->Purify Starting Material Impure Optimize Temperature Optimize Temperature Review Reaction Conditions->Optimize Temperature Optimize Solvent Optimize Solvent Review Reaction Conditions->Optimize Solvent Optimize Base/Catalyst Optimize Base/Catalyst Review Reaction Conditions->Optimize Base/Catalyst Problem Resolved Problem Resolved Optimize Temperature->Problem Resolved Implement Anhydrous Techniques Implement Anhydrous Techniques Optimize Solvent->Implement Anhydrous Techniques Optimize Base/Catalyst->Problem Resolved Purify Starting Material->Problem Resolved Implement Anhydrous Techniques->Problem Resolved

Caption: A logical workflow for troubleshooting the formation of ether byproducts.

Technical Support Center: Solvent Effects on 4-Bromobenzyl Bromide Substitution Rates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent on the rate of 4-bromobenzyl bromide substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the substitution reaction of this compound in polar solvents?

The substitution reaction of this compound in polar solvents, a process often referred to as solvolysis when the solvent is the nucleophile, typically proceeds through a mechanism with characteristics of both S(_N)1 and S(_N)2 pathways. The benzylic carbocation is stabilized by the benzene (B151609) ring, favoring an S(_N)1-like character. However, being a primary benzylic halide, it is also susceptible to backside attack by a nucleophile, indicating an S(_N)2 contribution. The exact position on the S(_N)1-S(_N)2 continuum is highly dependent on the solvent system.

Q2: How does the polarity of the solvent affect the reaction rate?

Increasing the polarity of the solvent generally increases the rate of substitution for this compound. This is because the transition state of the reaction is more polar than the reactants. A more polar solvent will better stabilize this polar transition state, lowering the activation energy and thus increasing the reaction rate. For reactions with significant S(_N)1 character, polar protic solvents are particularly effective as they can solvate both the developing carbocation and the leaving group through hydrogen bonding.

Q3: What is the difference between polar protic and polar aprotic solvents in this context?

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They are very effective at solvating both cations and anions. In the substitution of this compound, they excel at stabilizing the bromide leaving group and any developing carbocation character, thus favoring the S(_N)1 pathway.

  • Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF) possess a dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions. In an S(_N)2 reaction, this leaves the nucleophile "naked" and more reactive, accelerating the reaction.

Q4: How can I quantitatively assess the effect of the solvent on the reaction rate?

The Grunwald-Winstein equation is a powerful tool for this purpose. It relates the rate of a solvolysis reaction in a given solvent to the rate in a standard solvent (80% aqueous ethanol) through the following relationship:

log(k/k₀) = mY

Where:

  • k is the rate constant in the solvent of interest.

  • k₀ is the rate constant in 80% aqueous ethanol.

  • m is the sensitivity of the substrate to the solvent's ionizing power. An 'm' value close to 1 is indicative of an S(_N)1 mechanism, while lower values suggest more S(_N)2 character.

  • Y is a measure of the ionizing power of the solvent.

Troubleshooting Guides

Issue 1: Reaction rate is too slow.

  • Possible Cause: The solvent may not be polar enough to facilitate the reaction at a reasonable rate.

  • Solution:

    • Increase the polarity of the solvent system. For example, in an ethanol-water mixture, increase the proportion of water.

    • If using a polar aprotic solvent for an S(_N)2 reaction with an external nucleophile, ensure the solvent is of high purity and anhydrous, as trace amounts of water can affect the reaction.

    • Consider gentle heating, but be mindful that this can also promote elimination side reactions.

Issue 2: Inconsistent or non-reproducible kinetic data.

  • Possible Cause: Temperature fluctuations or impurities in the solvent or substrate can lead to inconsistent results.

  • Solution:

    • Use a constant temperature bath to maintain a stable reaction temperature (±0.1°C).

    • Ensure the this compound is pure. It can be recrystallized from a suitable solvent like ethanol if necessary.

    • Use high-purity, anhydrous solvents, especially for reactions sensitive to water.

Issue 3: Observation of side products, particularly elimination products.

  • Possible Cause: The basicity of the nucleophile or solvent, especially at higher temperatures, can promote E1 or E2 elimination reactions.

  • Solution:

    • If using an external nucleophile, choose one that is a weak base but a good nucleophile (e.g., azide, bromide).

    • Keep the reaction temperature as low as practically possible to disfavor the entropically favored elimination pathway.

    • For solvolysis in alcohol-water mixtures, a higher water content can disfavor elimination.

Data Presentation

The following tables summarize the first-order rate constants for the solvolysis of this compound in various aqueous ethanol and aqueous acetone solvent systems at 25°C.

Table 1: Solvolysis of this compound in Aqueous Ethanol at 25°C

% Ethanol (v/v)% Water (v/v)Rate Constant (k) x 10⁵ (s⁻¹)
90101.65
80204.30[1]
70309.85
604021.4
505045.7

Table 2: Solvolysis of this compound in Aqueous Acetone at 25°C

% Acetone (v/v)% Water (v/v)Rate Constant (k) x 10⁵ (s⁻¹)
90100.35
80201.48
70304.90
604013.8
505035.5

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constant by Conductometry

This method follows the progress of the reaction by measuring the increase in conductivity due to the formation of HBr as a product.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, acetone)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume).

  • Place a known volume of the solvent mixture in a reaction vessel equipped with the conductivity probe.

  • Allow the solvent to equilibrate to the desired temperature in the constant temperature bath.

  • Prepare a concentrated stock solution of this compound in a small amount of anhydrous acetone.

  • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the reaction vessel with vigorous stirring.

  • Record the conductivity at regular time intervals until the conductivity reading becomes stable, indicating the completion of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line will be -k.

Mandatory Visualization

Substitution_Pathways cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_Reactant This compound SN1_TS1 Transition State 1 (C-Br bond breaking) SN1_Reactant->SN1_TS1 Slow (Rate-determining) Carbocation Benzylic Carbocation Intermediate SN1_TS1->Carbocation SN1_TS2 Transition State 2 (Nucleophilic Attack) Carbocation->SN1_TS2 Fast SN1_Product Substitution Product SN1_TS2->SN1_Product SN2_Reactant This compound + Nucleophile SN2_TS Transition State (Concerted bond formation and breaking) SN2_Reactant->SN2_TS SN2_Product Substitution Product (Inversion of stereochemistry) SN2_TS->SN2_Product Solvent Solvent Polarity (Protic vs. Aprotic) cluster_SN1 cluster_SN1 Solvent->cluster_SN1 Favors SN1 (stabilizes carbocation) cluster_SN2 cluster_SN2 Solvent->cluster_SN2 Favors SN2 (solvates cation, frees nucleophile)

Caption: Competing SN1 and SN2 pathways for this compound substitution.

Experimental_Workflow start Start prep_solvent Prepare Solvent Mixture start->prep_solvent prep_substrate Prepare 4-Bromobenzyl Bromide Stock Solution start->prep_substrate equilibrate Equilibrate Solvent to Temperature prep_solvent->equilibrate initiate_reaction Initiate Reaction equilibrate->initiate_reaction prep_substrate->initiate_reaction record_data Record Conductivity over Time initiate_reaction->record_data analyze_data Plot ln(C∞ - Ct) vs. Time record_data->analyze_data determine_k Determine Rate Constant (k) from Slope analyze_data->determine_k end End determine_k->end

Caption: Workflow for kinetic analysis of solvolysis by conductometry.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 4-Bromobenzyl Functionalized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectral data for a series of compounds functionalized with the 4-bromobenzyl group. The objective is to offer a clear, data-driven resource for the identification and characterization of these common synthetic intermediates. The information presented is intended to aid researchers in organic synthesis, medicinal chemistry, and materials science in confirming the successful modification of the 4-bromobenzyl core.

Data Presentation: 1H NMR Spectral Data Comparison

The following table summarizes the key 1H NMR spectral data for a variety of 4-bromobenzyl functionalized compounds. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The multiplicity of each signal is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

CompoundAr-H (ortho to CH2)Ar-H (ortho to Br)CH2Other ProtonsSolvent
4-Bromobenzyl alcohol7.28 (d, J=8.2 Hz, 2H)7.48 (d, J=8.2 Hz, 2H)4.65 (s, 2H)1.95 (s, 1H, OH)CDCl3
4-Bromobenzyl bromide7.25 (d, J=8.4 Hz, 2H)7.47 (d, J=8.4 Hz, 2H)4.45 (s, 2H)-CDCl3
4-Bromobenzyl cyanide7.35 (d, J=8.2 Hz, 2H)7.55 (d, J=8.2 Hz, 2H)3.70 (s, 2H)-CDCl3
4-Bromobenzylamine7.19 (d, J=8.2 Hz, 2H)7.42 (d, J=8.2 Hz, 2H)3.80 (s, 2H)1.45 (s, 2H, NH2)CDCl3
N-(4-Bromobenzyl)acetamide7.15 (d, J=8.3 Hz, 2H)7.45 (d, J=8.3 Hz, 2H)4.35 (d, J=5.9 Hz, 2H)5.90 (br s, 1H, NH), 2.00 (s, 3H, CH3)CDCl3
4-Bromobenzyl acetate7.25 (d, J=8.4 Hz, 2H)7.48 (d, J=8.4 Hz, 2H)5.05 (s, 2H)2.10 (s, 3H, CH3)CDCl3
4-Bromobenzyl methyl ether7.22 (d, J=8.4 Hz, 2H)7.45 (d, J=8.4 Hz, 2H)4.40 (s, 2H)3.35 (s, 3H, OCH3)CDCl3
4-Bromobenzyl phenyl ether7.28 (d, J=8.5 Hz, 2H)7.47 (d, J=8.5 Hz, 2H)5.01 (s, 2H)6.90-7.00 (m, 3H, Ph-H), 7.25-7.35 (m, 2H, Ph-H)CDCl3
4-Bromobenzyl phenyl thioether7.15 (d, J=8.4 Hz, 2H)7.38 (d, J=8.4 Hz, 2H)4.10 (s, 2H)7.20-7.35 (m, 5H, Ph-H)CDCl3

Experimental Protocols

A standardized protocol for the preparation and analysis of samples by 1H NMR is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid 4-bromobenzyl functionalized compound into a clean, dry vial. For liquid samples, use 1-2 drops.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) to the vial. The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation or sample decomposition.

  • Filtering: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added to the solvent prior to sample dissolution.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Data Acquisition:

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be required.

  • Spectrometer Frequency: 400 MHz

  • Solvent: As per sample preparation (e.g., CDCl3)

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: 8 to 16 scans are generally adequate for samples of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Spectral Width: A spectral width of -2 to 12 ppm is usually appropriate for these compounds.

Visualization of Functionalization Pathways

The following diagram illustrates the synthetic relationship between the 4-bromobenzyl core and its various functionalized derivatives, highlighting the transformation of the benzylic position.

G core 4-Bromobenzyl Core bromide 4-Bromobenzyl Bromide core->bromide Bromination alcohol 4-Bromobenzyl Alcohol bromide->alcohol Hydrolysis amine 4-Bromobenzyl Amine bromide->amine Amination cyanide 4-Bromobenzyl Cyanide bromide->cyanide Cyanation ether 4-Bromobenzyl Ether bromide->ether Williamson Ether Synthesis thioether 4-Bromobenzyl Thioether bromide->thioether Thiolation ester 4-Bromobenzyl Ester alcohol->ester Esterification amide N-(4-Bromobenzyl) Amide amine->amide Amidation

Caption: Synthetic pathways from the 4-bromobenzyl core.

References

A Comparative Guide to Mass Spectrometry Analysis of 4-Bromobenzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the accurate identification and quantification of reaction products are paramount. 4-Bromobenzyl bromide is a versatile reagent frequently employed in the formation of new carbon-carbon and carbon-heteroatom bonds. Mass spectrometry, often coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), serves as a powerful analytical tool for characterizing the products of reactions involving this key intermediate. This guide provides a comparative analysis of mass spectrometry with other common analytical techniques for the elucidation of products from nucleophilic substitution, Suzuki coupling, and Grignard reactions of this compound, supported by experimental data and detailed protocols.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique for monitoring and characterizing the reaction products of this compound depends on the specific reaction, the properties of the products, and the analytical goal (e.g., identification, quantification, purity assessment).

Analytical TechniquePrincipleApplication to this compound ReactionsAdvantagesLimitations
GC-MS Separation by volatility, ionization, and mass-to-charge ratio analysis.Ideal for volatile and thermally stable products of nucleophilic substitution, Suzuki coupling, and some Grignard reactions.High sensitivity and specificity, provides structural information from fragmentation patterns, excellent for impurity profiling.[1][2]Not suitable for non-volatile or thermally labile products, may require derivatization for polar compounds.[3]
LC-MS Separation by polarity, ionization, and mass-to-charge ratio analysis.Applicable to a wide range of product polarities and thermal stabilities. Useful for monitoring Suzuki coupling reactions in solution.[4]Broad applicability, suitable for non-volatile and thermally sensitive molecules, provides molecular weight information.Can be more complex to develop methods, potential for matrix effects and ion suppression.
HPLC-UV Separation by polarity, detection by UV absorbance.Quantitative analysis of UV-active products, useful for monitoring reaction progress and determining purity.Robust and reproducible for quantification, non-destructive.[1][2]Provides no structural information beyond retention time, co-eluting impurities can interfere.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive structure elucidation of isolated products, quantitative analysis (qNMR) for determining yield and purity.Provides detailed structural information, gold standard for unambiguous identification, qNMR is highly accurate without response factor correction.[5]Lower sensitivity compared to MS, requires higher sample concentrations, can be time-consuming.
FTIR Spectroscopy Infrared light absorption by molecular vibrations.Identification of functional groups in the product (e.g., C-N, C-O, C≡N stretches).Fast and non-destructive, good for confirming the presence or absence of key functional groups.Provides limited structural information, not suitable for complex mixture analysis or quantification.

Mass Spectrometry Data for Common Reaction Products

The following tables summarize the expected mass spectrometry data for the products of typical reactions of this compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectra of these compounds.

Nucleophilic Substitution Reactions

Reaction: this compound + Nucleophile → 4-Bromobenzyl-Nucleophile

NucleophileProductMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)
Cyanide (CN⁻)4-Bromobenzyl cyanideC₈H₆BrN196.05197/195 (M⁺), 116 (M⁺ - Br)
DiethylamineN-(4-Bromobenzyl)-N-ethylethanamineC₁₁H₁₆BrN242.16243/241 (M⁺), 162 (M⁺ - Br)
Phenoxide4-Bromobenzyl phenyl etherC₁₃H₁₁BrO263.13264/262 (M⁺), 183 (M⁺ - Br), 169/171 (bromotropylium ion)
Hydroxide (H₂O)4-Bromobenzyl alcoholC₇H₇BrO187.04188/186 (M⁺), 107 (M⁺ - Br)
Suzuki Coupling Reaction

Reaction: this compound + Arylboronic acid → 4-Aryl-benzyl bromide

Arylboronic AcidProductMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)
4-Tolylboronic acid4-Bromo-4'-methylbiphenylC₁₃H₁₁Br247.13248/246 (M⁺), 167 (M⁺ - Br), 165.[6]
Grignard Reaction

Reaction: 4-Bromobenzylmagnesium bromide + Electrophile → Product

ElectrophileProductMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)
Benzaldehyde(4-Bromophenyl)(phenyl)methanolC₁₃H₁₁BrO263.13264/262 (M⁺), 183 (M⁺ - Br), 105, 77

Experimental Protocols

GC-MS Analysis of 4-Bromobenzyl Cyanide

This protocol is adapted for the analysis of the product from a nucleophilic substitution reaction.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Sample Preparation: A 1 µL aliquot of the diluted reaction mixture in a suitable solvent (e.g., ethyl acetate) is injected.

LC-MS Analysis of Suzuki Coupling Reaction Mixture

This protocol is suitable for monitoring the progress of a Suzuki coupling reaction.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.8 mL/min.

  • MSD Conditions:

    • Ionization Mode: ESI positive.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 40 psi.

    • Capillary Voltage: 3500 V.

    • Mass Range: Scan from m/z 100 to 500.

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of analyzing this compound reaction products using mass spectrometry and a general reaction pathway.

Reaction_Analysis_Workflow cluster_reaction Chemical Reaction cluster_analysis Mass Spectrometry Analysis cluster_alternatives Alternative/Complementary Analysis Start This compound + Reactant Reaction Reaction (e.g., Suzuki, Grignard) Start->Reaction Product Crude Product Mixture Reaction->Product SamplePrep Sample Preparation (Dilution, Extraction) Product->SamplePrep NMR NMR Spectroscopy Product->NMR HPLC_UV HPLC-UV Product->HPLC_UV FTIR FTIR Spectroscopy Product->FTIR Separation Chromatographic Separation (GC or LC) SamplePrep->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Data Data Interpretation (Spectrum, Fragmentation) MassAnalysis->Data

Caption: Workflow for the analysis of this compound reaction products.

Reaction_Pathways cluster_nucleophilic Nucleophilic Substitution cluster_suzuki Suzuki Coupling cluster_grignard Grignard Reaction reagent This compound prod_nu 4-Bromobenzyl-Nu reagent->prod_nu SN2 prod_suzuki 4-Aryl-benzyl bromide reagent->prod_suzuki prod_grignard Product (e.g., Secondary Alcohol) reagent->prod_grignard nu Nucleophile (e.g., CN⁻, R₂NH) suzuki_reagent Ar-B(OH)₂ + Pd catalyst grignard_reagent 1. Mg, ether 2. Electrophile (e.g., RCHO)

Caption: Common reaction pathways of this compound.

References

A Comparative Guide to the FT-IR Spectroscopy of 4-Bromobenzyl Bromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of 4-bromobenzyl bromide and its derivatives. Understanding the characteristic vibrational frequencies of these compounds is crucial for their identification, purity assessment, and the monitoring of chemical reactions in which they are involved. This document presents a summary of key spectral data, a detailed experimental protocol for spectral acquisition, and a visual representation of the analytical workflow.

Data Presentation: Comparison of FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound and selected derivatives. These bands are indicative of the various functional groups and structural features present in the molecules. Data has been compiled from various spectroscopic databases.

Compound NameAromatic C-H Stretch (cm⁻¹)C-C Stretch (in-ring) (cm⁻¹)-CH₂- Wag (cm⁻¹)C-Br Stretch (Aryl) (cm⁻¹)C-Br Stretch (Alkyl) (cm⁻¹)Other Characteristic Bands (cm⁻¹)
This compound ~3030~1600, ~1485~1210Not specified~690-515
Benzyl (B1604629) bromide ~3030~1600, ~1495, ~1450~1210-~690-515Monosubstituted benzene (B151609) overtones (2000-1650 cm⁻¹)
4-Methylbenzyl bromide ~3025~1615, ~1515~1210-~690-515C-H stretch (methyl): ~2920, ~2860
4-Fluorobenzyl bromide ~3040~1605, ~1510~1220-~690-515C-F stretch: ~1230
4-Bromo-2-fluorobenzyl bromide Not specifiedNot specifiedNot specifiedNot specified~690-515C-F stretch: Not specified

Note: The exact positions of absorption bands can vary slightly due to the physical state of the sample, the measurement technique, and intermolecular interactions. The C-Br stretching vibrations often appear in the fingerprint region (below 1500 cm⁻¹) and can be difficult to assign definitively without comparative analysis. Aromatic C-H out-of-plane bending vibrations, which are highly diagnostic of the substitution pattern on the benzene ring, typically appear in the 900-675 cm⁻¹ region[1]. The C-Br stretch for alkyl bromides is generally observed in the 690-515 cm⁻¹ range[2].

Experimental Protocol: Acquiring FT-IR Spectra using ATR

A common and convenient method for obtaining the FT-IR spectra of liquid or solid samples like this compound and its derivatives is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[3]

Objective: To obtain a high-quality FT-IR spectrum of a benzyl bromide derivative for qualitative analysis.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide (B1212193) crystal)

  • Sample of the this compound derivative

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and dry.

    • Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal. For solids, ensure good contact is made between the sample and the crystal surface. A pressure clamp may be used to improve contact.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectral data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent.

    • Ensure the crystal is completely dry before the next measurement to prevent cross-contamination.

Mandatory Visualization: FT-IR Analysis Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of a this compound derivative using the ATR technique.

FT_IR_Workflow FT-IR Analysis Workflow for Benzyl Bromide Derivatives cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_results 3. Results start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply Sample to ATR Crystal acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Data Processing (Background Subtraction) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum for Characteristic Peaks report Generate Report analyze_spectrum->report end End report->end

Caption: Experimental workflow for FT-IR analysis.

References

Comparative Guide to Analytical Techniques for Monitoring 4-Bromobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the real-time monitoring of chemical reactions involving 4-bromobenzyl bromide. The selection of an appropriate analytical technique is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document presents a detailed comparison of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), supported by experimental data and protocols.

Introduction to this compound and its Reactions

This compound is a versatile reagent in organic synthesis, commonly used in the introduction of a 4-bromobenzyl group into a molecule. A frequent application is in Williamson ether synthesis, where it reacts with an alkoxide or phenoxide to form an ether linkage. Monitoring the progress of such reactions is essential to determine the point of completion and to identify the formation of any by-products.

Comparison of Analytical Techniques

The choice of analytical technique for reaction monitoring depends on several factors, including the volatility of the analytes, the required sensitivity and selectivity, and the speed of analysis.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC-MS, and TLC for the analysis of this compound and related compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Separation based on differential migration of compounds on a solid stationary phase under the influence of a liquid mobile phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.Rapid qualitative analysis; semi-quantitative at best.
Resolution HighVery HighLow to Moderate
Analysis Time 5 - 30 minutes per sample.[1]Typically faster for volatile compounds, around 10-20 minutes.Very fast, with development times of 5-20 minutes.[1]
Limit of Detection (LOD) Typically in the range of 0.008 - 0.04 µg/mL for similar brominated aromatic compounds.[2]High sensitivity, often in the low ppm to ppb range.Generally in the microgram (µg) range.
Limit of Quantification (LOQ) Typically in the range of 0.024 - 0.12 µg/mL for similar brominated aromatic compounds.[2]High sensitivity, often in the low ppm to ppb range.Not typically used for precise quantification.
Sample Preparation Simple dissolution and filtration.May require derivatization for non-volatile compounds; otherwise simple dissolution.Simple spotting of the reaction mixture.
Cost Moderate to high initial investment and running costs.High initial investment and moderate running costs.Very low cost.[1]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and its non-volatile reaction products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A Reverse-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid is a good starting point.[3] For MS compatibility, formic acid is preferred.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase in a volumetric flask. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the analyte in the reaction mixture can be determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound and other volatile components in the reaction mixture.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

  • Identification: The primary ion fragments for this compound are expected at m/z 171 and 169, corresponding to the loss of a bromine atom.[4] The presence of both ions in a roughly 1:1 ratio is characteristic of a monobrominated compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative monitoring of reaction progress.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v) is a suitable starting point. The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dip a capillary tube into the reaction mixture and spot it directly onto the TLC plate. It is also advisable to spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like this compound will appear as dark spots.

  • Analysis: The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot. The relative position of the spots (Rf value) is dependent on the polarity of the compounds; less polar compounds will travel further up the plate.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for monitoring a chemical reaction using the analytical techniques discussed.

G cluster_reaction Chemical Reaction cluster_sampling Sampling & Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Reaction This compound Reaction Sampling Aliquot Withdrawal Reaction->Sampling Dilution Dilution & Filtration Sampling->Dilution TLC TLC Analysis Sampling->TLC HPLC HPLC Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Quantification Quantitative Results (Concentration vs. Time) HPLC->Quantification GCMS->Quantification Identification Qualitative Results (Identification of Products) GCMS->Identification TLC->Identification

Caption: General workflow for monitoring a this compound reaction.

Decision-Making Flowchart for Technique Selection

This flowchart provides a logical guide for selecting the most appropriate analytical technique based on the experimental requirements.

G start Start: Need to monitor a This compound reaction q1 Is quantitative data required? start->q1 q2 Are the analytes volatile and thermally stable? q1->q2 Yes tlc Use TLC for rapid qualitative monitoring q1->tlc No hplc Use HPLC q2->hplc No gcms Use GC-MS q2->gcms Yes hplc_or_gcms Consider HPLC or GC-MS based on other factors (e.g., available equipment) hplc->hplc_or_gcms gcms->hplc_or_gcms

Caption: Decision-making flowchart for selecting an analytical technique.

References

A Comparative Guide to X-ray Crystallography of 4-Bromobenzyl Bromide Derived Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of 4-bromobenzyl bromide as a derivatizing agent for small molecules in X-ray crystallography. Its performance is evaluated against other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable derivatization strategy for successful structure determination.

Introduction: The Role of Derivatization in X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule. A significant challenge in the crystallography of small molecules can be obtaining well-diffracting crystals and solving the phase problem. Derivatization, the chemical modification of a molecule of interest, can be a crucial step to overcome these hurdles. The introduction of a heavy atom, such as bromine, can facilitate crystallization and aid in phase determination through anomalous dispersion. This compound is a versatile reagent for this purpose, reacting with various functional groups to introduce the 4-bromobenzyl moiety.

Performance Comparison: this compound vs. Alternatives

The choice of a derivatizing agent can significantly impact the success of a crystallographic study. Here, we compare the performance of this compound with two common alternatives: p-iodobenzyl bromide and p-nitrobenzyl bromide. The key performance indicators are the ability to facilitate crystallization and the effectiveness in solving the phase problem.

Table 1: Comparison of Derivatizing Agents for Small Molecule X-ray Crystallography

Derivatizing AgentKey AdvantagesKey DisadvantagesTypical Applications
This compound - Good anomalous scatterer for synchrotron data collection (MAD).- Generally stable and easy to handle.- Versatile reactivity with various functional groups.- Weaker anomalous signal compared to iodine for in-house diffractometers.- Can sometimes lead to disordered structures.Derivatization of alcohols, phenols, amines, and carboxylic acids for phase determination and to promote crystallization.
p-Iodobenzyl Bromide - Excellent anomalous scatterer, suitable for in-house data collection (SAD).- Stronger phasing power than bromine.- Can be less stable and more expensive than the bromo-analog.- May alter crystal packing more significantly.Similar to this compound, particularly when using a laboratory X-ray source.
p-Nitrobenzyl Bromide - Excellent for inducing crystallization due to strong intermolecular interactions of the nitro group.- Can improve the crystal quality of the parent molecule.- Does not provide a heavy atom for phasing via anomalous dispersion.- Primarily used to obtain a crystal for structure determination by direct methods.Derivatization of molecules that are difficult to crystallize.

Experimental Protocols

Detailed and reliable experimental protocols are essential for successful derivatization and crystallization. Below are step-by-step procedures for the derivatization of common functional groups with this compound, followed by general crystallization and X-ray data collection strategies.

Derivatization Protocols

1. Derivatization of Phenols (Williamson Ether Synthesis)

This protocol describes the derivatization of a generic phenol (B47542) with this compound.

  • Materials: Phenol derivative, this compound, potassium carbonate (K₂CO₃), acetone (B3395972) or N,N-dimethylformamide (DMF), ethyl acetate (B1210297), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Heat the reaction to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the 4-bromobenzyl ether derivative.

2. Derivatization of Amines

This protocol outlines the derivatization of a primary or secondary amine.

  • Materials: Amine derivative, this compound, triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), dichloromethane (B109758) (DCM) or acetonitrile, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in DCM or acetonitrile.

    • Add this compound (1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

3. Derivatization of Carboxylic Acids

This protocol describes the esterification of a carboxylic acid.

  • Materials: Carboxylic acid, this compound, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add cesium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.1 eq) and stir at room temperature overnight, or until completion by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting 4-bromobenzyl ester by column chromatography or recrystallization.

Crystallization Protocols

Once the derivative has been synthesized and purified, the next critical step is to obtain high-quality single crystals.

1. Slow Evaporation

  • Principle: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.

  • Procedure:

    • Dissolve the purified derivative in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, acetone, or a mixture with a less volatile anti-solvent like hexane (B92381) or heptane) to near saturation.

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation.

    • Leave the vial undisturbed in a vibration-free environment.

2. Vapor Diffusion

  • Principle: A concentrated solution of the compound in a relatively volatile solvent is allowed to equilibrate with a larger volume of a less volatile anti-solvent in a sealed container. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

  • Procedure:

    • Dissolve the derivative in a small volume of a "good" solvent (e.g., chloroform, dichloromethane) in a small, open vial.

    • Place this small vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, diethyl ether).

    • Seal the jar and leave it undisturbed. Crystals should form over a period of days to weeks.

X-ray Data Collection Strategy

The presence of the bromine atom allows for the use of anomalous dispersion to help solve the phase problem.

  • Wavelength Selection: When using a synchrotron source, it is advantageous to collect data at multiple wavelengths around the bromine K-edge (~0.92 Å or 13.47 keV). A typical multi-wavelength anomalous dispersion (MAD) experiment would involve collecting data at the peak of the anomalous scattering (f''), the inflection point (f'), and a remote wavelength.

  • Data Redundancy: It is crucial to collect a highly redundant dataset. A high multiplicity of measurements for each unique reflection improves the accuracy of the anomalous signal measurement.

  • Resolution: Collect data to the highest possible resolution, as this will improve the quality of the final electron density map.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small molecule derivatized with this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution start Small Molecule (with -OH, -NHR, -COOH) reagents This compound + Base derivatization Derivatization Reaction start->derivatization reagents->derivatization purification Purification (Chromatography/ Recrystallization) derivatization->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystal Growth (Slow Evaporation/ Vapor Diffusion) dissolution->crystal_growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection data_collection X-ray Data Collection (Synchrotron/In-house) crystal_selection->data_collection phasing Phase Determination (Anomalous Dispersion) data_collection->phasing refinement Structure Refinement & Validation phasing->refinement final_structure Final Crystal Structure refinement->final_structure structure_pathway cluster_problem The Challenge cluster_solution The Strategy cluster_outcome The Result no_crystal Poorly Crystalline Compound derivatization Derivatization with This compound no_crystal->derivatization phase_problem Phase Problem heavy_atom Introduction of Bromine Atom phase_problem->heavy_atom good_crystal Well-diffracting Crystal derivatization->good_crystal phasing_solution Anomalous Signal for Phasing heavy_atom->phasing_solution structure Solved Crystal Structure good_crystal->structure phasing_solution->structure

Kinetic Studies of 4-Bromobenzyl Bromide Nucleophilic Substitution: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for the nucleophilic substitution of 4-bromobenzyl bromide. Understanding the kinetic parameters of this reaction is crucial for its application as a versatile synthetic intermediate in organic synthesis and drug development. The primary focus is on the bimolecular nucleophilic substitution (SN2) pathway, which is characteristic of primary benzylic halides.

The reactivity of this compound is dictated by several factors, including the nature of the attacking nucleophile, the solvent system, and the electronic effects of the substituent on the benzene (B151609) ring. This guide summarizes key quantitative kinetic data, details a robust experimental protocol for kinetic analysis, and provides visualizations of the underlying reaction pathway and experimental workflow.

Comparative Kinetic Data

The rate of nucleophilic substitution on benzyl (B1604629) bromide derivatives is highly dependent on the nucleophile and solvent. The following table summarizes second-order rate constants for the reaction of the parent compound, benzyl bromide, with various nucleophiles. This data serves as a baseline for comparison.

Note: The 4-bromo substituent on the benzene ring is electron-withdrawing. This effect is expected to decrease the rate of nucleophilic substitution for this compound compared to the unsubstituted benzyl bromide presented in the table, due to the slight destabilization of the electron-rich SN2 transition state.

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[1]
Benzyl bromidep-Toluidine (B81030)Nitrobenzene-Ethanol (80:20)Not Specified0.93[1]
Benzyl bromidem-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.25[1]
Benzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.11[1]
Benzyl bromidem-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.05[1]
Benzyl bromidep-NitroanilineNitrobenzene-Ethanol (80:20)Not Specified0.19[1]
p-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.0211[1]
m-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.024[1]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.0150[1]

Table 1: Second-order rate constants for the reaction of substituted benzyl bromides with various nucleophiles. This data illustrates the influence of both the nucleophile and ring substituents on reactivity.[1]

Reaction Mechanism and Influencing Factors

The nucleophilic substitution of this compound predominantly proceeds via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[2] This is a single-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[3][4]

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.[5] For instance, amines like p-toluidine are more nucleophilic than aniline, resulting in a higher rate constant.[1]

  • Solvent Effects: SN2 reactions are generally faster in polar, aprotic solvents (e.g., acetone, DMSO, DMF).[6] These solvents can dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive. Protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, thus slowing the reaction rate.[6]

  • Substituent Effects: The electronic nature of substituents on the aromatic ring influences the reaction rate. This relationship can often be quantified using the Hammett equation.[2][7] Electron-withdrawing groups, such as the bromine atom at the para position in this compound, tend to decrease the rate of SN2 reactions. This is because they withdraw electron density from the benzylic carbon, which can destabilize the buildup of negative charge in the transition state.

Experimental Protocols

A reliable method for determining the kinetic parameters of these reactions involves monitoring the change in electrical conductivity of the solution over time. As the reaction proceeds, the covalent bromide is converted into an ionic bromide, leading to an increase in the solution's conductivity.[1][2]

Kinetic Analysis via Conductometry

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., aniline) in a suitable solvent (e.g., methanol) at a constant temperature.

Materials and Reagents:

  • This compound

  • Nucleophile (e.g., Aniline)

  • Solvent of analytical grade (e.g., Methanol)

  • Thermostatted water or oil bath with an accuracy of ±0.5°C[1]

  • Conductivity meter with a probe

  • Reaction vessel (e.g., a jacketed beaker)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent. For a second-order reaction, initial concentrations are typically in the range of 0.01-0.05 M.

  • Temperature Equilibration: Place a known volume of the this compound solution into the reaction vessel. Submerge the vessel in the thermostatted bath to allow it to reach the desired reaction temperature. Do the same for the nucleophile solution in a separate container.

  • Initiation of Reaction: At time t=0, add a known volume of the pre-heated nucleophile solution to the reaction vessel containing the substrate. Immediately start the magnetic stirrer and the stopwatch.

  • Data Acquisition: Immerse the conductivity probe into the reaction mixture. Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) until the reaction is substantially complete, as indicated by a stable conductivity reading (C∞).[1]

  • Data Analysis: The second-order rate constant (k) can be determined using the appropriate integrated rate law. For a reaction with equal initial concentrations of reactants ([A]₀), the equation is: 1/Cₜ - 1/C₀ = kt Where Cₜ is the concentration at time t, and C₀ is the initial concentration. Since conductivity is proportional to the concentration of the ionic product, the rate constant can be calculated from the slope of a plot of (C∞ - C₀)/(C∞ - Cₜ) versus time.[1] A plot of log((C∞ - Cₜ)) versus time will yield a straight line from which the pseudo-first-order rate constant can be determined if one reactant is in large excess. The second-order rate constant is then obtained by dividing by the concentration of the reactant in excess.

Mandatory Visualization

The following diagrams illustrate the generalized SN2 mechanism and the experimental workflow for the kinetic study.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(Ar-Br)---Br]⁻ Nu->TS Bimolecular Attack Substrate 4-Br-Ar-CH₂-Br Substrate->TS Product 4-Br-Ar-CH₂-Nu TS->Product Bond Formation/ Fission LeavingGroup Br⁻ TS->LeavingGroup

Caption: Generalized SN2 mechanism for this compound reactions.

kinetic_workflow prep 1. Prepare Stock Solutions (Substrate & Nucleophile) equil 2. Equilibrate Solutions to Reaction Temperature prep->equil init 3. Mix Reactants (t=0) & Start Stirring equil->init monitor 4. Monitor Conductivity at Regular Intervals init->monitor data 5. Record Data (Conductivity vs. Time) monitor->data plot 6. Plot Data using Integrated Rate Law data->plot calc 7. Calculate Rate Constant (k) from Plot Slope plot->calc

Caption: Experimental workflow for kinetic analysis using conductometry.

References

Navigating Isotopic Labeling in Proteomics: A Comparative Guide to 4-Bromobenzyl Bromide-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of quantitative proteomics, the choice of isotopic labeling reagent is a critical determinant of experimental success. While a vast arsenal (B13267) of labeling strategies exists, this guide focuses on the application of 4-bromobenzyl bromide as a derivatization agent, with a particular emphasis on its use in a novel isobaric tagging reagent, and compares its potential with established methods.

This guide provides a detailed comparison of a this compound-based isotopic labeling strategy with mainstream alternatives, supported by available experimental data. It also includes comprehensive experimental protocols for the synthesis of the labeling reagent and its application in proteomics workflows.

A Niche Application: The Rise of QAS-iTRAQ

While not a conventional isotopic labeling agent in its own right, a deuterated form of this compound has been utilized in the synthesis of a specialized 2-plex isobaric labeling reagent. This novel tag, termed Quaternary Ammonium (B1175870) Salt isobaric Tag for a Relative and Absolute Quantification of peptides (QAS-iTRAQ), introduces a fixed positive charge to the labeled peptides, aiming to enhance ionization efficiency and, consequently, detection sensitivity in mass spectrometry.[1]

The core principle of this reagent lies in the use of isotopically labeled this compound to create a "heavy" and a "light" version of the tag. Upon fragmentation in the mass spectrometer, these tags release distinct reporter ions, allowing for the relative quantification of peptides from two different samples.

Performance Comparison: QAS-iTRAQ vs. Established Methods

The direct comparison of QAS-iTRAQ with industry-standard isobaric tags like iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) is still emerging. However, based on the foundational principles of isobaric labeling and the reported performance of other novel tags, we can construct a comparative framework.

Established reagents like iTRAQ and TMT offer high multiplexing capabilities (up to 8-plex and 18-plex, respectively), enabling the simultaneous analysis of multiple samples and conditions.[2][3] Studies have shown that while higher multiplexing can sometimes lead to a decrease in the number of identified peptides and proteins, optimization of mass spectrometry methods can mitigate these effects.[4][5][6] The QAS-iTRAQ reagent, in its current form, is limited to a 2-plex format.

A key proposed advantage of the QAS-iTRAQ reagent is the potential for increased sensitivity due to the quaternary ammonium group.[1] This fixed charge is intended to improve the ionization of labeled peptides, a common challenge in mass spectrometry. In contrast, the performance of iTRAQ and TMT is well-characterized, with extensive literature detailing their application across a wide range of biological samples and experimental designs.[7][8][9][10][11]

Below is a summary table comparing the features of these labeling strategies.

FeatureQAS-iTRAQ (based on this compound)iTRAQ (4-plex & 8-plex)TMT (6-plex to 18-plex)
Multiplexing Capability 2-plex4-plex, 8-plex6, 10, 11, 16, 18-plex
Reactive Group Amine-reactive (via NHS ester)Amine-reactive (NHS ester)Amine-reactive (NHS ester)
Key Feature Potential for enhanced ionization efficiency (Quaternary Ammonium Salt)Well-established, extensive literatureHigh multiplexing capabilities
Quantitative Accuracy To be fully established in diverse samplesGenerally good, can be affected by ratio compressionGood, with advanced MS methods to mitigate ratio compression
Number of Identifications To be fully establishedHigh, though can be lower in 8-plex vs 4-plexHigh, dependent on MS platform and method

Experimental Protocols

Synthesis of Deuterated this compound (Hypothetical Protocol)

This protocol is a hypothetical adaptation based on established methods for the synthesis of benzyl (B1604629) bromides and their deuterated analogues.

Materials:

  • Deuterated p-toluic acid (d7)

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Conversion of deuterated p-toluic acid to the acid chloride: In a round-bottom flask, suspend deuterated p-toluic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the deuterated p-toluoyl chloride.

  • Reduction to deuterated 4-bromobenzyl alcohol: In a separate flask under an inert atmosphere, dissolve the deuterated p-toluoyl chloride in anhydrous diethyl ether. Cool the solution to 0°C and slowly add a reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) to yield the deuterated alcohol after acidic workup.

  • Bromination to deuterated this compound: Dissolve the deuterated 4-bromobenzyl alcohol in carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

  • Workup and Purification: Cool the reaction mixture and filter to remove succinimide. Wash the filtrate with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield deuterated this compound.

General Protocol for Peptide Labeling with Isobaric Tags

This protocol provides a general workflow for labeling peptides with amine-reactive isobaric tags like iTRAQ, TMT, and by extension, the QAS-iTRAQ reagent.

Materials:

  • Protein extract

  • Lysis buffer (containing protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (sequencing grade)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Isobaric labeling reagents (dissolved in a suitable organic solvent)

  • Hydroxylamine (for quenching)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds by adding DTT and incubating at 60°C.

    • Alkylate cysteine residues by adding IAM and incubating in the dark at room temperature.

    • Digest the proteins into peptides overnight with trypsin at 37°C.

  • Peptide Labeling:

    • Acidify the peptide digest and desalt using a C18 SPE cartridge.

    • Lyophilize the purified peptides.

    • Reconstitute the peptides from each sample in TEAB buffer.

    • Add the respective isobaric labeling reagent to each sample and incubate at room temperature.

    • Quench the labeling reaction by adding hydroxylamine.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.

    • Desalt the pooled sample using a C18 SPE cartridge.

    • (Optional but recommended) Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the fractionated (or unfractionated) peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer should be configured to perform fragmentation of the precursor ions to generate both peptide fragment ions (for identification) and reporter ions (for quantification).

Visualizing the Workflow

Below are diagrams illustrating the key experimental workflows described.

PeptideLabelingWorkflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Tryptic Digestion ReductionAlkylation->Digestion Labeling Labeling with Isobaric Tags Digestion->Labeling Quenching Quenching Labeling->Quenching Pooling Sample Pooling Quenching->Pooling Fractionation Fractionation Pooling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS

Caption: General workflow for quantitative proteomics using isobaric labeling.

SynthesisWorkflow Start Deuterated p-Toluic Acid Step1 Conversion to Acid Chloride (SOCl₂) Start->Step1 Step2 Reduction to Alcohol (LiAlD₄) Step1->Step2 Step3 Bromination (NBS, Initiator) Step2->Step3 End Deuterated this compound Step3->End

Caption: Hypothetical synthesis pathway for deuterated this compound.

Conclusion

The use of isotopically labeled this compound in the QAS-iTRAQ reagent represents an innovative approach to quantitative proteomics, with the potential to enhance detection sensitivity. However, as a nascent technology, it currently lacks the extensive validation and high-level multiplexing capabilities of established methods like iTRAQ and TMT. For researchers considering their isotopic labeling strategy, the choice will depend on the specific experimental goals. For studies requiring the highest throughput and a wealth of comparative literature, iTRAQ and TMT remain the dominant choices. For more targeted, hypothesis-driven research where maximizing the signal of low-abundance peptides is paramount, novel reagents like QAS-iTRAQ may offer a compelling, albeit less established, alternative. As with any analytical technique, a thorough evaluation of the reagent's performance characteristics within the specific experimental context is crucial for obtaining reliable and meaningful quantitative data.

References

A Comparative Purity Analysis of Synthesized 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount for the successful and reproducible synthesis of target molecules. This guide provides a comprehensive purity analysis of synthesized 4-Bromobenzyl bromide, a key building block in the development of pharmaceuticals and other fine chemicals. We present a comparative analysis of this compound from three hypothetical suppliers, alongside a comparison with two common alternative benzylic bromides, utilizing various analytical techniques. This guide includes detailed experimental protocols and supporting data to aid in the selection of the most suitable reagent for your research needs.

Introduction to this compound and Its Alternatives

This compound (α,4-dibromotoluene) is a bifunctional reagent widely used in organic synthesis. Its benzylic bromide is highly reactive towards nucleophilic substitution, while the aryl bromide can participate in cross-coupling reactions.[1] Common alternatives include 4-chlorobenzyl bromide and 3-bromobenzyl bromide, which offer different reactivity profiles and substitution patterns on the aromatic ring.

The primary route for the synthesis of this compound is the radical bromination of 4-bromotoluene.[2][3] This synthesis can lead to several process-related impurities, including:

  • Unreacted Starting Material: 4-bromotoluene

  • Over-brominated Species: 4-bromo-alpha,alpha-dibromotoluene

  • Oxidation Byproducts: 4-bromobenzaldehyde (B125591) and 4-bromobenzoic acid

  • Hydrolysis Product: 4-bromobenzyl alcohol

The presence of these impurities can lead to side reactions, reduced yields, and complex purification procedures in subsequent synthetic steps. Therefore, a thorough purity analysis is crucial.

Comparative Purity Analysis

The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results are compared with the purity of 4-chlorobenzyl bromide and 3-bromobenzyl bromide.

Table 1: Purity Comparison of this compound from Different Suppliers

SupplierPurity by GC-MS (%)Purity by HPLC (%)Key Impurities Detected
Supplier A 99.299.34-bromotoluene (0.5%), 4-bromobenzaldehyde (0.2%)
Supplier B 98.598.64-bromotoluene (0.8%), 4-bromobenzyl alcohol (0.4%), Dibrominated species (0.2%)
Supplier C 99.899.94-bromotoluene (0.1%)

Table 2: Comparison with Alternative Benzylic Bromides

CompoundSupplierPurity by GC (%)Melting Point (°C)
4-Chlorobenzyl bromide TCI>98.047-51
Sigma-Aldrich9748-52
3-Bromobenzyl bromide Sigma-Aldrich9839-41

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

  • Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: 1 mg of the sample was dissolved in 1 mL of dichloromethane. 1 µL of the solution was injected.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (70:30 v/v) with 0.1% phosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg of the sample was dissolved in 10 mL of the mobile phase.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: Standard proton NMR experiment.

  • ¹³C NMR: Standard carbon NMR experiment with proton decoupling.

  • Sample Preparation: 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Expected NMR Data for this compound: [6][7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, CH₂Br).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.5 (C), 131.9 (CH), 130.9 (CH), 122.0 (C), 32.5 (CH₂).

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_report Final Report sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve gcms GC-MS Analysis dissolve->gcms Dichloromethane hplc HPLC Analysis dissolve->hplc Mobile Phase nmr NMR Analysis dissolve->nmr CDCl3 gcms_data Identify & Quantify Impurities gcms->gcms_data hplc_data Determine Purity (%) hplc->hplc_data nmr_data Confirm Structure & Assess Purity nmr->nmr_data report Purity Assessment Report gcms_data->report hplc_data->report nmr_data->report

Caption: Experimental workflow for the purity analysis of this compound.

analytical_technique_selection start Start: Need Purity Analysis question1 Volatile and Thermally Stable? start->question1 gcms Use GC-MS question1->gcms Yes hplc Use HPLC question1->hplc No question2 Need Structural Confirmation? question3 High Sensitivity for Impurities Required? question2->question3 No nmr Use NMR question2->nmr Yes question3->gcms Yes question3->hplc No gcms->question2 end End: Technique Selected gcms->end hplc->question2 hplc->end nmr->question3 nmr->end

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

Based on the comprehensive analysis, Supplier C provides this compound with the highest purity, exhibiting minimal impurities. Supplier A also offers a high-purity product suitable for most applications. The material from Supplier B, having a slightly higher level of impurities, may require further purification for sensitive applications.

The choice of an appropriate analytical technique depends on the specific requirements of the analysis. GC-MS is highly effective for identifying and quantifying volatile impurities. HPLC is a robust method for determining the overall purity of the sample. NMR spectroscopy is indispensable for structural confirmation and can provide quantitative purity information.

For researchers and professionals in drug development, it is recommended to source this compound from suppliers who provide a detailed Certificate of Analysis with data from multiple analytical techniques to ensure the quality and reproducibility of their synthetic work.

References

Safety Operating Guide

Proper Disposal of 4-Bromobenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Bromobenzyl bromide is critical to ensure laboratory safety and environmental protection. This potent lachrymator and corrosive solid requires careful handling throughout its lifecycle, from use in experiments to final waste management. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, including immediate safety protocols, waste segregation, and decontamination procedures.

Immediate Safety and Handling

Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, compiled from various Safety Data Sheets (SDS). This information is crucial for risk assessment and safe handling.

PropertyValue
CAS Number 589-15-1
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol
Appearance Off-white to beige or light pink solid
Melting Point 60 - 64 °C (140 - 147.2 °F)
Boiling Point 115 - 124 °C (239 - 255.2 °F) @ 12 mmHg
Permissible Exposure Limits Not available

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as halogenated organic waste. Adherence to a strict segregation and collection protocol is essential to prevent hazardous reactions and ensure compliance with waste management regulations.

Waste Segregation

Proper segregation is the first and most critical step in the disposal process.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Content Identification: The label must include the full chemical name, "this compound," and a list of any other contents.

  • No Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or general solid waste.

Collection of Waste

The method of collection depends on the physical state of the waste.

  • Solid Waste: Carefully transfer solid this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) into the designated halogenated organic waste container using a clean spatula or scoop. Avoid creating dust.

  • Liquid Waste: If this compound is dissolved in a solvent, pour the solution into the designated halogenated liquid waste container. Use a funnel to prevent spills.

Container Management

Proper management of the waste container is vital to prevent accidents and ensure safe storage.

  • Headspace: Do not overfill the container. Leave at least 10% headspace to accommodate vapor expansion.

  • Secure Sealing: Keep the waste container securely closed when not in use.

  • Storage Location: Store the container in a well-ventilated, cool, and dry area, away from heat sources and incompatible materials such as bases, alcohols, amines, and metals.

Experimental Protocol: Neutralization of this compound Waste

For situations where small quantities of this compound need to be neutralized before disposal, a hydrolysis procedure using a strong base can be employed. This converts the reactive benzyl (B1604629) bromide to the less hazardous 4-bromobenzyl alcohol.

Objective: To hydrolyze this compound into 4-bromobenzyl alcohol for safer disposal.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (or a suitable solvent to dissolve the waste)

  • Water

  • Stir plate and stir bar

  • Appropriately sized reaction vessel (e.g., beaker or flask)

  • pH paper or a pH meter

Procedure:

  • Prepare the Hydrolysis Solution: In a chemical fume hood, prepare a 1M to 2M solution of sodium hydroxide in a 1:1 mixture of water and ethanol. The ethanol aids in dissolving the this compound.

  • Reaction Setup: Place the this compound waste into the reaction vessel. If the waste is in a non-polar organic solvent, it is advisable to first remove the solvent under reduced pressure if it is safe to do so.

  • Initiate Hydrolysis: Add the sodium hydroxide solution to the reaction vessel, ensuring a 2 to 3-fold molar excess of NaOH relative to the this compound to ensure complete hydrolysis.

  • Monitor the Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralize the Final Solution: Once the hydrolysis is complete, the resulting solution will be basic. Slowly and carefully add a suitable acid, such as hydrochloric acid, to neutralize the solution to a pH between 6 and 8. Be aware that this neutralization can generate heat.

  • Final Disposal: The neutralized aqueous solution, containing 4-bromobenzyl alcohol and salts, can now be disposed of as aqueous chemical waste in accordance with institutional and local regulations.

Spill and Decontamination Procedures

In the event of a spill or the need to decontaminate equipment, the following procedures should be followed.

Spill Cleanup
  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Carefully collect the absorbed material and place it into the designated halogenated organic waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for assistance.

Decontamination of Empty Containers and Glassware

Empty containers that previously held this compound must be decontaminated before being disposed of or reused.

  • Initial Rinse: Carefully rinse the empty container three times with a suitable organic solvent (e.g., acetone (B3395972) or ethanol). Collect this rinsate and dispose of it as halogenated organic waste.

  • Neutralization: Prepare a 5% aqueous solution of sodium hydroxide or soda ash. Add this solution to the rinsed container, ensuring all internal surfaces are coated.

  • Dwell Time: Allow the neutralization solution to remain in the container for at least 24 hours to ensure complete decontamination.

  • Final Rinse: Decant the neutralization solution into a designated aqueous waste container. Thoroughly rinse the decontaminated container with water.

  • Disposal: The now-decontaminated container can be disposed of according to your institution's guidelines for clean glassware or plasticware.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Segregation & Collection cluster_2 Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type (Solid, Liquid, Contaminated Material) ppe->waste_type solid_waste Solid Waste: Transfer to Halogenated Organic Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste: Pour into Halogenated Liquid Waste Container waste_type->liquid_waste Liquid container Manage Waste Container: - Leave 10% Headspace - Keep Securely Sealed - Store in Ventilated Area solid_waste->container liquid_waste->container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Waste Disposal Company container->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

Personal protective equipment for handling 4-Bromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound (CAS No. 589-15-1). Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment. This compound is a corrosive solid and a lachrymator, causing severe skin burns, eye damage, and respiratory irritation.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance requiring stringent safety measures. The primary hazards include severe skin corrosion, serious eye damage, and respiratory tract irritation.[2][4][5] It is also known to be a lachrymator, a substance that induces tearing.[1][3]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][2][4]Protects against dust particles and chemical splashes that can cause severe eye burns and damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat and an apron or coveralls made of appropriate chemical-resistant material.[2][6]Prevents skin contact which can lead to severe burns and irritation.[1][2] Double gloving is recommended.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[2][4]Protects the respiratory tract from irritating and potentially harmful dust and vapors, especially in the absence of adequate ventilation or during spill cleanup.[1][2]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound in a laboratory setting.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[6]

  • Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[1][2] Keep the container tightly closed and away from incompatible materials such as bases, alcohols, amines, and metals.[2]

2. Handling and Experimental Protocol:

  • Preparation:

    • Work within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as detailed in Table 1.

  • Procedure:

    • Carefully weigh the desired amount of this compound solid within the chemical fume hood. Avoid generating dust.[2]

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

3. Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the prescribed PPE, including respiratory protection.

  • For small spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2] Moisten with water to reduce airborne dust.[1]

4. Disposal Plan:

  • Waste Collection: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Disposal: Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[2][3] This product is classified as a corrosive solid for transport.[2]

Emergency First Aid Procedures

Immediate medical attention is required for any exposure.[1][2][3]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment (Eyewash, Safety Shower) prep_hood->prep_emergency handle_weigh Weigh Solid Carefully (Avoid Dust Generation) prep_emergency->handle_weigh handle_solution Prepare Solution (Add Solid to Solvent Slowly) handle_weigh->handle_solution handle_seal Keep Container Sealed handle_solution->handle_seal post_decontaminate Decontaminate Work Area handle_seal->post_decontaminate post_ppe Dispose of Contaminated PPE post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disposal_collect Collect in Labeled Hazardous Waste Container post_wash->disposal_collect disposal_dispose Dispose According to Regulations disposal_collect->disposal_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.